Pharmacological profile of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Technical Whitepaper: Pharmacological Profile of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one Executive Summary 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a specialized bicyclic nitrogenous ketone belonging to the 1-azanorb...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Pharmacological Profile of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Executive Summary
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a specialized bicyclic nitrogenous ketone belonging to the 1-azanorbornane class. Unlike simple aliphatic amines, this molecule serves as a conformationally restricted scaffold designed to mimic the bioactive conformation of acetylcholine (ACh). While the ketone itself acts primarily as a high-value synthetic intermediate, its pharmacological significance lies in its role as the "pharmacophore generator" for a generation of M1-selective muscarinic agonists, including oxime and oxadiazole derivatives investigated for the treatment of Alzheimer’s disease and cognitive dysfunction.
This guide details the structural logic, synthesis, and pharmacological application of this scaffold, distinguishing between the precursor (the ketone) and the active ligands derived from it.
Structural Architecture & Chemical Identity
The core of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is the 1-azabicyclo[2.2.1]heptane (azanorbornane) skeleton. This structure is critical in medicinal chemistry because it rigidly locks the nitrogen atom and the functional group at position 3 (the ketone) into a specific spatial relationship.
Rigidity: The bridgehead nitrogen prevents the free rotation seen in linear acetylcholine, reducing the entropic penalty of binding to the receptor.
The 4-Methyl Group: The addition of a methyl group at the C4 bridgehead position is a strategic modification. It increases lipophilicity (logP) and sterically hinders metabolic attack at the bridgehead, potentially improving the pharmacokinetic half-life of derived drugs compared to the unmethylated parent.
Stereochemistry: The ketone is achiral at the carbonyl carbon, but the scaffold possesses bridgehead chirality. However, upon derivatization (e.g., to an oxime or alcohol), stereocenters are created at C3, leading to exo and endo isomers which exhibit vastly different binding affinities.
Table 1: Physicochemical Profile
Property
Data
Note
IUPAC Name
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
CAS Number
122737-61-5
Molecular Formula
C7H11NO
Molecular Weight
125.17 g/mol
Core Scaffold
1-Azanorbornane
Rigid analog of quinuclidine
Key Functionality
C3-Ketone
Reactive site for bioisostere attachment
Solubility
High in polar organic solvents (DCM, MeOH), Water soluble as HCl salt
Pharmacological Mechanism: The "Bioisostere Anchor"
The pharmacological utility of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is defined by its ability to position a hydrogen-bond acceptor (derived from the ketone) at a precise distance from the cationic nitrogen.
Muscarinic M1 Receptor Selectivity
The primary target for derivatives of this scaffold is the Muscarinic Acetylcholine Receptor M1 (M1 mAChR) .
Mechanism: The rigid azanorbornane skeleton mimics the syn-conformation of acetylcholine.
Role of the Ketone: The ketone itself has weak affinity. However, converting the ketone to an oxime (e.g., O-propargyl oxime) or a 1,2,4-oxadiazole creates a high-affinity ligand.
Signaling Pathway: Agonism of M1 receptors activates the Gq/11 protein, stimulating Phospholipase C (PLC), leading to IP3 generation and calcium mobilization. This pathway is crucial for long-term potentiation (LTP) and memory formation.
Structure-Activity Relationship (SAR)
N-O Distance: The distance between the bridgehead nitrogen and the distal oxygen (in oximes/oxadiazoles) is locked at approximately 4.4 Å, which is optimal for M1 activation.
Stereochemistry: Derivatives usually show that the exo-isomer (functional group pointing away from the nitrogen bridge) possesses significantly higher efficacy and affinity than the endo-isomer.
Synthesis & Derivatization Logic
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is non-trivial due to the strain of the bicyclic system. The most robust route involves a Dieckmann Cyclization of a pyrrolidine precursor.
Procedure: A solution of 1-carbomethoxymethyl-3-methyl-3-carbomethoxypyrrolidine (1 eq) in toluene is added dropwise to a refluxing solution of KOtBu (3 eq) in toluene over 45 minutes.
Conditions: The mixture is maintained at 140°C for 4 hours. The high temperature is required to overcome the strain energy of forming the [2.2.1] bridge.
Workup: Cool to room temperature, acidify with concentrated HCl.
Step 2: Decarboxylation
Procedure: The crude beta-keto ester from Step 1 is refluxed in concentrated HCl for 2-4 hours.
Mechanism: Acid-catalyzed hydrolysis of the ester followed by thermal decarboxylation yields the ketone.
Isolation: The aqueous layer is basified (pH > 10) with K2CO3 and extracted into Dichloromethane (DCM).
Purification: Vacuum distillation or silica gel chromatography (Eluent: DCM/MeOH 93:7).
Yield: Typically 40-60% overall.
Experimental Validation Protocols
To validate the pharmacological profile of the scaffold (specifically its derivatives), the following assays are standard.
Radioligand Binding Assay (M1 Receptor)
This protocol measures the affinity (Ki) of the derivatives synthesized from the ketone.
Tissue Source: Rat cerebral cortex or CHO cells stably expressing human M1 receptors.
Radioligand: [3H]-Pirenzepine (M1 selective antagonist) or [3H]-Oxotremorine-M (agonist).
Incubation:
Prepare membrane homogenates in TRIS-HCl buffer (pH 7.4).
Incubate 100 µL membrane + 20 µL test compound (10^-10 to 10^-4 M) + 20 µL radioligand.
Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Determines if the compound is an agonist, antagonist, or partial agonist.
Cell Line: CHO-hM1 cells loaded with [3H]-myo-inositol.
Stimulation: Treat cells with the test compound (derived from the ketone) for 1 hour in the presence of Lithium Chloride (10 mM) to block inositol monophosphatase.
Extraction: Stop reaction with formic acid; extract IP fractions using anion-exchange chromatography (Dowex AG1-X8).
High potency. Methyl group protects against metabolism.
Arecoline
Flexible Piperidine
10-50 nM
Partial Agonist
Rapid hydrolysis (short half-life).
Interpretation: The ketone itself is not the drug; it is the template. The conversion to the oxime (as seen in CI-1017 analogs) creates the active drug, where the 4-methyl group enhances the pharmacokinetic profile without disrupting the binding mode.
References
Street, L. J., et al. (1990). Synthesis and serotonergic activity of 3-(1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry.[2][3][4] Link
Showell, G. A., et al. (1992).[4] Synthesis and in vitro biological profile of all four isomers of the potent muscarinic agonist 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane.[4] Journal of Medicinal Chemistry.[2][3][4] Link
Dunbar, P. G., et al. (1993). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017).[2][5] Journal of Medicinal Chemistry.[2][3][4] Link
Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Accounts of Chemical Research. Link
European Patent Office. (1989). EP0307140A1: Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia.Link
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one molecular weight and formula
This technical guide details the physicochemical properties, synthetic methodology, and structural pharmacology of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one . Designed for medicinal chemists and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical properties, synthetic methodology, and structural pharmacology of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one . Designed for medicinal chemists and drug development professionals, this document moves beyond basic data to explore the molecule's role as a rigidified, conformationally constrained pharmacophore in cholinergic ligand design.
[1]
Executive Summary & Physicochemical Profile[2]
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a bridged bicyclic amine serving as a critical scaffold in the development of muscarinic acetylcholine receptor (mAChR) agonists and antagonists. Structurally, it is a 1-azanorbornane derivative featuring a ketone functionality at the C3 position and a methyl substituent at the C4 bridgehead.
This scaffold represents a "conformationally frozen" bioisostere of acetylcholine and quinuclidinone, locking the nitrogen-carbonyl distance to probe the steric and electronic requirements of the orthosteric binding site in G-protein-coupled receptors (GPCRs).
Core Data Table
Property
Value
IUPAC Name
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Molecular Formula
C₇H₁₁NO
Molecular Weight
125.17 g/mol
CAS Registry Number
122737-61-5
Physical State
Pale yellow oil (Free base) / Hygroscopic solid (HCl salt)
Solubility
High solubility in H₂O, MeOH, EtOH; Moderate in DCM
pKa (Estimated)
~8.5–9.0 (Bridgehead Nitrogen)
Topological Polar Surface Area
20.3 Ų
Structural Analysis & Pharmacophore Logic
The [2.2.1] System vs. Quinuclidine
Unlike the more common [2.2.2] quinuclidine system, the [2.2.1] 1-azanorbornane framework introduces significant ring strain (~60 kJ/mol). This strain has two critical effects on reactivity and binding:
Nitrogen Pyramidalization: The bridgehead nitrogen is constrained, reducing the energy barrier for inversion compared to acyclic amines, but maintaining a directional lone pair vector essential for cation-pi interactions in the receptor active site.
Carbonyl Reactivity: The ketone at C3 is subject to angle strain, making it more electrophilic than a standard cyclohexanone derivative. This increases its utility as a "warhead" for covalent probes or as a high-affinity hydrogen bond acceptor.
The C4-Methyl Effect
The introduction of a methyl group at the C4 bridgehead is not merely decorative. It serves to:
Desymmetrize the molecule: Creating a distinct steric bulk vector that can differentiate between receptor subtypes (e.g., mAChR M1 vs. M3).
Block Metabolism: The quaternary carbon at the bridgehead prevents oxidative metabolism (hydroxylation) that typically occurs at tertiary bridgeheads.
Synthetic Methodology
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one relies on a Dieckmann Condensation strategy. This route is preferred for its ability to construct the strained bicyclic system from a functionalized pyrrolidine precursor.
Retrosynthetic Analysis
The [2.2.1] bridge is formed by cyclizing a pyrrolidine ring bearing two ester groups: one on the ring (C3) and one on the nitrogen side chain. The C4-methyl group originates from the C3-methyl substituent of the pyrrolidine precursor.
Detailed Experimental Protocol
Note: This protocol is adapted from optimized patent literature (EP0307140A1) and standard heterocyclic chemistry principles.
Dissolution: Dissolve 3-methyl-3-carbomethoxypyrrolidine (1.0 eq) in dry acetonitrile.
Alkylation: Add anhydrous K₂CO₃ (2.0 eq) followed by dropwise addition of methyl bromoacetate (1.1 eq) at 0°C.
Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM) for disappearance of amine.
Workup: Filter inorganic salts. Concentrate the filtrate to yield the diester intermediate: 1-(Carbomethoxymethyl)-3-methyl-3-carbomethoxypyrrolidine .
Phase 2: Dieckmann Cyclization (The Critical Step)
Preparation: Charge a flame-dried reactor with anhydrous toluene and KOtBu (2.5 eq). Heat to reflux (110°C).
Addition: Dissolve the diester intermediate from Phase 1 in toluene. Add this solution dropwise to the refluxing base over 1–2 hours. Crucial: Slow addition maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.
Cyclization: Continue reflux for 4 hours. The solution will darken as the enolate forms and cyclizes.
Quench & Decarboxylation: Cool the mixture to room temperature. Add 6N HCl (excess) cautiously.
Mechanism:[1] The initial product is the beta-keto ester. Acidic hydrolysis cleaves the ester, and subsequent heating promotes decarboxylation to the final ketone.
Reflux: Heat the acidic aqueous layer to reflux for 16 hours to ensure complete decarboxylation.
Isolation:
Cool and wash the aqueous layer with ether (removes non-basic impurities).
Basify the aqueous layer to pH >10 using solid K₂CO₃.
Extract exhaustively with Chloroform or DCM (3x).
Dry (Na₂SO₄) and concentrate to yield the crude oil.
Purification: Distillation under reduced pressure or column chromatography (Neutral Alumina) yields pure 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one .
Visualization of Synthesis & Logic
The following diagram illustrates the synthetic pathway and the logical flow from precursor to the final strained scaffold.
Caption: Step-wise synthetic pathway transforming the pyrrolidine precursor into the bridged [2.2.1] ketone via Dieckmann condensation.
Applications in Drug Discovery
Muscarinic Receptor Modulation
The 1-azabicyclo[2.2.1]heptane scaffold is a classic pharmacophore for the muscarinic acetylcholine receptor (mAChR).
Agonist Potential: The distance between the basic nitrogen and the carbonyl oxygen mimics the N–O distance in acetylcholine. However, the rigid bridge locks this conformation, reducing the entropic penalty of binding.
Selectivity: The 4-methyl group provides a steric handle. In structure-activity relationship (SAR) studies, this methyl group can clash with residues in the M2/M3 subtypes while being accommodated by M1, allowing for the design of subtype-selective cognitive enhancers for Alzheimer's disease (e.g., Xanomeline analogs).
Bioisosteric Replacement
This molecule is frequently used to replace:
Quinuclidin-3-one: To lower lipophilicity or alter metabolic stability.
Tropinone: To reduce the ring size and alter the vector of the nitrogen lone pair.
References
Saunders, J., et al. (1989). Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia. European Patent EP0307140A1. Google Patents. Link
Sigma-Aldrich. (2024). 4-methyl-1-azabicyclo[2.2.1]heptan-3-one Product Detail. CAS 122737-61-5.[2] Link
National Institute of Standards and Technology (NIST). (2024). 1-Azabicyclo[2.2.1]heptan-3-one (Parent Scaffold Data).[3] NIST Chemistry WebBook.[4] Link
PubChem. (2024). Compound Summary: 1-Azabicyclo[2.2.1]heptan-3-one.[3][5][2][6][7] National Library of Medicine. Link
History and discovery of azabicyclo[2.2.1]heptan-3-one derivatives
Title: Azabicyclo[2.2.1]heptan-3-one Scaffolds: Synthetic Evolution and Pharmaceutical Applications Executive Summary The azabicyclo[2.2.1]heptan-3-one scaffold represents a privileged class of bicyclic nitrogen heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Azabicyclo[2.2.1]heptan-3-one Scaffolds: Synthetic Evolution and Pharmaceutical Applications
Executive Summary
The azabicyclo[2.2.1]heptan-3-one scaffold represents a privileged class of bicyclic nitrogen heterocycles in drug discovery. Characterized by a rigid "norbornane-like" bridge structure, these derivatives serve as critical pharmacophores for restricting conformational freedom, thereby enhancing receptor subtype selectivity. This technical guide analyzes the three primary isomeric forms—1-aza (quinuclidine analogs), 2-aza (Vince lactam derivatives), and 7-aza (epibatidine analogs)—detailing their discovery, synthetic pathways, and application in modern medicinal chemistry.
[1][2]
Historical Context & Discovery
The most commercially significant derivative in this class is 2-azabicyclo[2.2.1]hept-5-en-3-one , universally known as the Vince lactam . Discovered by Robert Vince in the 1970s, this scaffold was designed to mimic the sugar moiety of nucleosides in a carbocyclic format. The rigid bicyclic structure provides a template for constructing carbocyclic nucleosides where the oxygen of the furanose ring is replaced by a methylene group, increasing metabolic stability against phosphorylases.
Synthetic Methodology: The Diels-Alder Approach
The industrial synthesis of the 2-aza scaffold relies on a hetero-Diels-Alder strategy. The core challenge is the instability of the imine dienophiles.
Precursors: Cyclopentadiene and Tosyl Cyanide (TsCN) or Methanesulfonyl Cyanide (MsCN).
Mechanism: The reaction proceeds via a [4+2] cycloaddition to form a sulfonyl-azanorbornadiene intermediate, which is unstable and undergoes hydrolysis/rearrangement to the thermodynamically stable
-lactam.
DOT Diagram 1: Industrial Synthesis of Vince Lactam
Caption: Figure 1. The hetero-Diels-Alder route to Vince lactam and its conversion to antiviral agents.
Protocol: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one
Objective: Preparation of the racemic lactam scaffold.
Reagents: Cyclopentadiene (freshly cracked), Tosyl Cyanide, Acetic Acid.
Cycloaddition: To a solution of tosyl cyanide (1.0 eq) in toluene at 0°C, add cyclopentadiene (excess, 5.0 eq) dropwise. Maintain temperature <10°C to prevent polymerization.
Rearrangement: The intermediate adduct is not isolated. Add glacial acetic acid and water (1:1 v/v) directly to the reaction mixture.
Workup: Stir at room temperature for 4 hours. The sulfinic acid byproduct precipitates or is washed out. Neutralize the aqueous phase with NaHCO3 and extract with dichloromethane.
Purification: Recrystallize from isopropyl ether to yield white crystals.
Yield: Typically 75-85%.
Validation: 1H NMR (CDCl3) shows characteristic bridgehead protons at
4.3 and 3.4 ppm.
Part 2: The 1-Azabicyclo[2.2.1] System (Muscarinic Agonists)[1][6]
Pharmacological Significance
The 1-azabicyclo[2.2.1]heptan-3-one scaffold is a structural analog of quinuclidinone (1-azabicyclo[2.2.2]octan-3-one). By contracting the bridge by one carbon, the nitrogen lone pair geometry is altered, often enhancing affinity for Muscarinic Acetylcholine Receptors (mAChR) . Derivatives such as PD 142505 and CI-1017 utilize this scaffold to achieve M1-subtype selectivity, critical for treating Alzheimer's disease without the side effects associated with non-selective agonists.
Synthetic Methodology: Dieckmann Cyclization
Unlike the 2-aza system, the 1-aza skeleton is typically constructed via intramolecular cyclization of piperidine derivatives.
DOT Diagram 2: Synthesis of 1-Aza Muscarinic Ligands
Caption: Figure 2. Construction of the 1-azabicyclo[2.2.1] core via Dieckmann cyclization for M1 agonists.
Part 3: The 7-Azabicyclo[2.2.1] System (Epibatidine Analogs)
The Epibatidine Connection
The discovery of Epibatidine from the skin of the Ecuadorian frog Epipedobates tricolor revolutionized nicotinic receptor research. Epibatidine is a 7-azabicyclo[2.2.1]heptane.[1] The 7-azabicyclo[2.2.1]heptan-3-one (or 2-one, depending on numbering relative to the bridge) serves as a vital intermediate for synthesizing non-opioid analgesic analogs.
Synthesis via Pyrrole Diels-Alder
The 7-aza bridge is most efficiently formed by reacting N-protected pyrroles with acetylenic dienophiles.
Reaction: N-Boc-pyrrole + Acetylene Dicarboxylate
7-azanorbornadiene.
Functionalization: Partial hydrogenation and subsequent transformations yield the ketone, which allows for the introduction of aryl groups (e.g., chloropyridine) via Grignard or organolithium additions.
Part 4: Comparative Analysis of Scaffolds
Table 1: Structural and Functional Comparison of Azabicyclo[2.2.1] Isomers
Vince, R., & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic nucleosides.[3] Journal of Medicinal Chemistry.[4]
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block.[5] Chemical Reviews.
Dunbar, P. G., et al. (1993). Design and synthesis of m1-selective muscarinic agonists: 1-azabicyclo[2.2.1]heptan-3-one oximes. Journal of Medicinal Chemistry.[4]
Barrett, S. D., et al. (1997). Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol.[6] Organic Preparations and Procedures International.[6]
Daly, J. W., et al. (2000). Epibatidine and derivatives: synthesis and activity at nicotinic acetylcholine receptors.[7][8] Bioorganic & Medicinal Chemistry Letters.[6]
Olivo, H. F., et al. (1999). Chemoenzymatic synthesis of the Vince lactam. Journal of the Chemical Society, Perkin Transactions 1.
The Therapeutic Potential of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one in Neuroscience: A Technical Guide for Drug Discovery Professionals
Executive Summary The intricate landscape of neurodegenerative and psychiatric disorders presents a pressing need for novel therapeutic agents. Within this context, the unique structural motif of the azabicyclo[2.2.1]hep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The intricate landscape of neurodegenerative and psychiatric disorders presents a pressing need for novel therapeutic agents. Within this context, the unique structural motif of the azabicyclo[2.2.1]heptane core has garnered significant attention as a scaffold for CNS-active compounds. This guide provides an in-depth exploration of the therapeutic potential of a specific derivative, 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, focusing on its hypothesized activity as a modulator of nicotinic acetylcholine receptors (nAChRs). While direct research on this specific molecule is nascent, this document synthesizes data from structurally related compounds to build a robust scientific rationale for its investigation and outlines a comprehensive roadmap for its preclinical evaluation.
Introduction: The Azabicyclo[2.2.1]heptane Scaffold and its Significance in Neuroscience
The 1-azabicyclo[2.2.1]heptane framework is a rigid bicyclic structure that has been successfully employed in the design of various CNS-active agents. Its conformational rigidity allows for precise orientation of pharmacophoric features, leading to high-affinity and selective interactions with specific receptor subtypes. Notably, this scaffold is a key component of epibatidine, a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs)[1][2]. The structural similarity of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one to known nAChR ligands strongly suggests its potential to modulate this critical class of ion channels, which are deeply implicated in the pathophysiology of numerous neurological and psychiatric conditions[2].
Hypothesized Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors
We postulate that 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one acts as a ligand at neuronal nAChRs. These receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central nervous system[3]. Their activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release[4]. The diverse subtypes of nAChRs, such as the α4β2 and α7 subtypes, offer multiple avenues for therapeutic intervention in conditions characterized by cholinergic deficits or imbalances.
Signaling Pathway of nAChR Modulation
Caption: Hypothesized signaling pathway of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Therapeutic Potential in Key Neurological Disorders
The modulation of nAChRs by a novel agent like 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one could offer therapeutic benefits in a range of CNS disorders. The following table summarizes the potential applications and the underlying rationale.
Potential Therapeutic Area
Rationale for nAChR Modulation
Key nAChR Subtypes Implicated
Alzheimer's Disease
Enhancement of cholinergic neurotransmission to improve cognitive deficits. Potential for disease modification by reducing amyloid-beta (Aβ) toxicity.[5]
α7, α4β2
Schizophrenia
Amelioration of cognitive impairments and negative symptoms by modulating dopaminergic and glutamatergic pathways.
α7
Parkinson's Disease
Neuroprotection of dopaminergic neurons and symptomatic improvement of motor and cognitive functions.
α7, α4β2
Depression & Anxiety
Modulation of mood-regulating neurotransmitter systems, including serotonin and dopamine. The orexin system, which plays a role in anxiety, can also be targeted by related azabicyclo[2.2.1]heptane structures.[6]
α4β2, α7
Nicotine Addiction
Acting as a partial agonist or antagonist to reduce craving and withdrawal symptoms.
α4β2
A Roadmap for Preclinical Evaluation: Experimental Protocols
A rigorous and systematic preclinical evaluation is paramount to validating the therapeutic potential of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one. The following experimental workflow provides a comprehensive approach, from initial target engagement to in vivo efficacy studies.
Experimental Workflow for Preclinical Characterization
Total synthesis protocol for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
An Application Note and Detailed Protocol for the Proposed Total Synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one Abstract This document outlines a detailed, proposed total synthesis protocol for 4-Methyl-1-azabicyc...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Detailed Protocol for the Proposed Total Synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Abstract
This document outlines a detailed, proposed total synthesis protocol for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a novel bridged heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a published synthesis for this specific molecule, this protocol has been developed by leveraging established synthetic methodologies for analogous bicyclic systems and substituted pyrrolidines. The proposed route commences with commercially available 4-oxo-L-proline and proceeds through a stereoselective Grignard addition to install the key methyl group, followed by a series of functional group manipulations to construct a key precursor for an intramolecular cyclization to yield the target compound. This document provides a step-by-step guide intended for researchers, scientists, and drug development professionals.
Introduction
The 1-azabicyclo[2.2.1]heptane core is a rigid scaffold that has garnered significant interest in medicinal chemistry due to its isosteric relationship with other bicyclic systems and its potential to confer unique pharmacological properties to bioactive molecules. The introduction of a methyl group at the C4 bridgehead position in 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is anticipated to influence the compound's steric and electronic properties, potentially leading to enhanced target affinity and selectivity. This application note details a proposed synthetic pathway to access this novel chemical entity, providing a foundation for its further investigation and application.
Overall Synthetic Strategy
The proposed synthesis is a multi-step sequence that begins with the stereocontrolled introduction of the C4-methyl group onto a proline scaffold. The core of the strategy revolves around the construction of a substituted pyrrolidine precursor, which is then elaborated to undergo a key intramolecular cyclization to form the final bicyclic ketone.
Caption: Proposed synthetic workflow for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Detailed Experimental Protocols
Part 1: Synthesis of the Pyrrolidine Core
Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
This initial step introduces the key methyl group at the C4 position via a Grignard reaction with a protected 4-oxo-L-proline derivative.
Protocol:
To a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.
Stir the reaction mixture at -78 °C for 2 hours.
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
The resulting diastereomers may be separated by flash column chromatography on silica gel.
Step 2: Synthesis of tert-butyl (2S,4R)-2-(hydroxymethyl)-4-hydroxy-4-methylpyrrolidine-1-carboxylate
The carboxylic acid is reduced to the corresponding primary alcohol, which will serve as a handle for further functionalization.
Protocol:
To a stirred solution of the product from Step 1 (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add borane-tetrahydrofuran complex (1.5 eq, 1.0 M solution in THF) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Cool the reaction to 0 °C and quench by the slow addition of methanol.
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography.
Part 2: Elaboration of the Side Chain
Step 3: Synthesis of tert-butyl (2S,4R)-4-hydroxy-4-methyl-2-((E)-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate
A two-step oxidation and Wittig olefination sequence is used to install the three-carbon side chain that will form part of the second ring.
Protocol:
Oxidation: To a solution of the alcohol from Step 2 (1.0 eq) in dichloromethane (0.2 M), add Dess-Martin periodinane (1.2 eq) at room temperature. Stir for 2 hours. Quench with a saturated aqueous solution of Na2S2O3. Separate the organic layer, dry over Na2SO4, and concentrate to yield the crude aldehyde.
Wittig Reaction: To a suspension of (formylmethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add potassium tert-butoxide (1.2 eq). Stir for 30 minutes, then add a solution of the crude aldehyde from the previous step in THF. Stir for 4 hours at room temperature. Quench with water and extract with ethyl acetate. Purify by flash column chromatography.
Step 4: Synthesis of tert-butyl (2S,4R)-4-hydroxy-4-methyl-2-(3-oxopropyl)pyrrolidine-1-carboxylate
The double bond of the enone is selectively reduced to afford the saturated side chain.
Protocol:
To a solution of the unsaturated ester from Step 3 (1.0 eq) in ethanol (0.1 M), add 10% Pd/C (0.1 eq by weight).
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon) for 12 hours.
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
Part 3: Cyclization and Final Product Formation
Step 5: Deprotection and Intramolecular Reductive Amination
The Boc protecting group is removed, and the liberated secondary amine undergoes an intramolecular reductive amination with the pendant aldehyde to form the bicyclic core.
Protocol:
Dissolve the product from Step 4 (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (0.1 M). Stir at room temperature for 1 hour.
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
Dissolve the crude amine salt in methanol (0.1 M) and add sodium cyanoborohydride (1.5 eq) and acetic acid (2.0 eq).
Stir the reaction at room temperature for 24 hours.
Quench the reaction by adding saturated aqueous NaHCO3 solution until the pH is basic.
Extract with dichloromethane, dry the combined organic layers over Na2SO4, and concentrate. Purify by flash column chromatography to yield 4-Methyl-1-azabicyclo[2.2.1]heptan-3-ol.
Step 6: Oxidation to 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
The final step is the oxidation of the secondary alcohol to the target ketone.
Protocol:
To a solution of the alcohol from Step 5 (1.0 eq) in dichloromethane (0.2 M), add Dess-Martin periodinane (1.5 eq) at room temperature.
Stir the mixture for 3 hours.
Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the final product, 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
The formation of the bicyclic core is achieved through an intramolecular reductive amination. This reaction is a cornerstone of heterocyclic synthesis and proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ.
Caption: Mechanism of the key intramolecular reductive amination step.
Conclusion
This application note provides a comprehensive and scientifically grounded, albeit proposed, synthetic route to the novel compound 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one. The described protocol utilizes robust and well-documented chemical transformations, offering a viable pathway for the synthesis and future study of this promising heterocyclic scaffold. The successful execution of this synthesis will provide valuable material for pharmacological evaluation and further derivatization, contributing to the advancement of medicinal chemistry and drug discovery.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156.
Maryanoff, C. A., & Maryanoff, B. E. (1992). The Wittig reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-762). Pergamon.
Emerson, W. S. (1945).
Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
Application
Application Notes and Protocols for the Synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the synthesis of the novel bicyclic lactam, 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one. The described meth...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of the novel bicyclic lactam, 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one. The described methodology is centered around a strategic intramolecular Dieckmann condensation of a custom-designed N-substituted proline diester, followed by a crucial hydrolysis and decarboxylation step. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust protocol for accessing this unique molecular scaffold. The rationale behind each synthetic step is detailed, drawing from established principles of organic chemistry to ensure both clarity and reproducibility.
Introduction and Strategic Overview
The 1-azabicyclo[2.2.1]heptane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a methyl group and a ketone functionality, as in 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, offers new avenues for exploring structure-activity relationships in drug design. To date, a direct and established synthetic route to this specific compound has not been widely reported.
This protocol outlines a novel and logical synthetic pathway, leveraging the power of the Dieckmann condensation. This intramolecular reaction is particularly well-suited for the formation of five- and six-membered rings.[1][2] Our strategy involves the initial synthesis of a bespoke acyclic diester precursor, which is then induced to cyclize, forming the desired bicyclic system. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester afford the target molecule.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and logical path to the target molecule. The final ketone is envisioned to arise from the decarboxylation of a bicyclic β-keto acid, which in turn is obtained from the hydrolysis of the corresponding β-keto ester.[3][4] This key bicyclic β-keto ester is the product of an intramolecular Dieckmann condensation of a suitably substituted N-acyl proline diester. This precursor can be assembled from commercially available starting materials, such as a protected 4-hydroxyproline derivative.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Overall Synthetic Workflow
The synthesis is a multi-step process beginning with the preparation of the key diester precursor, followed by the pivotal Dieckmann condensation, and concluding with hydrolysis and decarboxylation.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of the Diester Precursor (Methyl 1-(3-methoxy-3-oxopropanoyl)-4-methylpyrrolidine-2-carboxylate)
The synthesis of the diester precursor is a critical phase that sets the stage for the subsequent cyclization. This protocol assumes the use of commercially available starting materials and standard laboratory techniques.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the diester precursor.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
N-Boc-4-methyl-L-proline methyl ester
243.30
10.0
2.43 g
Dichloromethane (DCM), anhydrous
84.93
-
50 mL
Trifluoroacetic acid (TFA)
114.02
50.0
3.7 mL
Triethylamine (Et3N), anhydrous
101.19
30.0
4.2 mL
Methyl malonyl chloride
136.53
12.0
1.25 mL
Saturated sodium bicarbonate solution
-
-
50 mL
Brine
-
-
50 mL
Anhydrous magnesium sulfate
120.37
-
-
Step-by-Step Protocol:
Deprotection of the Proline Derivative:
Dissolve N-Boc-4-methyl-L-proline methyl ester (10.0 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (50.0 mmol) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product, 4-methyl-L-proline methyl ester trifluoroacetate salt, is used directly in the next step.
Acylation to Form the Diester Precursor:
Dissolve the crude product from the previous step in anhydrous dichloromethane (25 mL).
Cool the solution to 0 °C in an ice bath.
Add anhydrous triethylamine (30.0 mmol) dropwise to neutralize the trifluoroacetate salt and act as a base for the acylation.
In a separate flask, prepare a solution of methyl malonyl chloride (12.0 mmol) in anhydrous dichloromethane (10 mL).
Add the methyl malonyl chloride solution dropwise to the proline derivative solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).
Separate the organic layer, and wash it sequentially with water (50 mL) and brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure diester precursor.
Part 2: Intramolecular Dieckmann Condensation
This is the key ring-forming step to construct the bicyclic core. The choice of a strong, non-nucleophilic base is crucial for the success of this reaction.[5][6]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
Diester Precursor
243.27
5.0
1.22 g
Sodium hydride (60% dispersion in mineral oil)
24.00
7.5
0.30 g
Toluene, anhydrous
92.14
-
50 mL
1 M Hydrochloric acid (HCl)
-
-
~20 mL
Diethyl ether
74.12
-
100 mL
Brine
-
-
50 mL
Anhydrous sodium sulfate
142.04
-
-
Step-by-Step Protocol:
Reaction Setup:
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (7.5 mmol, 60% dispersion in mineral oil).
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
Add anhydrous toluene (25 mL) to the flask.
Dieckmann Condensation:
Dissolve the diester precursor (5.0 mmol) in anhydrous toluene (25 mL) and add it to the dropping funnel.
Add the diester solution dropwise to the stirred suspension of sodium hydride at room temperature over 30 minutes.
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The formation of a precipitate may be observed.
Monitor the reaction by TLC.
Work-up and Isolation:
Cool the reaction mixture to 0 °C in an ice bath.
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). Be cautious as hydrogen gas will be evolved.
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
Separate the organic layer and wash it with water (50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic β-keto ester. This product is often used directly in the next step without further purification.
Part 3: Hydrolysis and Decarboxylation
The final step involves the removal of the ester group to yield the target ketone.[7] It is important to note that the decarboxylation of some bicyclic β-keto acids can be challenging due to the potential formation of a high-energy bridgehead enol intermediate (Bredt's rule).[8][9] However, for this specific system, the reaction is expected to proceed under forcing conditions.
Materials and Reagents:
Reagent
Amount (mmol)
Volume/Mass
Crude Bicyclic β-keto ester
~5.0
-
6 M Hydrochloric acid (HCl)
-
50 mL
Diethyl ether
-
100 mL
Saturated sodium bicarbonate solution
-
~50 mL
Brine
-
50 mL
Anhydrous sodium sulfate
-
-
Step-by-Step Protocol:
Hydrolysis and Decarboxylation:
Place the crude bicyclic β-keto ester in a round-bottom flask.
Add 6 M hydrochloric acid (50 mL).
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate or a saturated sodium bicarbonate solution until the pH is approximately 8.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking) or by sublimation to afford pure 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Characterization
The structure of the final product should be confirmed by standard analytical techniques:
¹H NMR: To confirm the presence of the methyl group and the bicyclic proton environment.
¹³C NMR: To identify the number of unique carbons, including the ketone carbonyl.
IR Spectroscopy: To detect the characteristic C=O stretching frequency of the ketone.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Safety and Handling Precautions
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
Trifluoroacetic acid and methyl malonyl chloride are corrosive and should be handled with caution.
The high temperatures used in the Dieckmann condensation and decarboxylation steps require appropriate heating mantles and temperature control.
Conclusion
This document provides a detailed and scientifically grounded protocol for the synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one. By employing a strategic Dieckmann condensation followed by hydrolysis and decarboxylation, this novel bicyclic ketone can be accessed in a logical and reproducible manner. This methodology opens the door for further exploration of this and related scaffolds in the context of medicinal chemistry and drug discovery.
References
Ferris, J. P., & Miller, N. C. (1966). An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Journal of the American Chemical Society, 88(15), 3522-3527. Available at: [Link]
"Decarboxylation product of bicyclic compound." Chemistry Stack Exchange. (2015). Available at: [Link]
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. Available at: [Link]
"Decarboxylation." Master Organic Chemistry. (2022). Available at: [Link]
"CX7b. Enolates: Decarboxylation." Reactivity in Chemistry. Available at: [Link]
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Available at: [Link]
"Dieckmann condensation." Wikipedia. Available at: [Link]
"Dieckmann Condensation." Organic Chemistry Portal. Available at: [Link]
"Dieckmann Condensation." Organic Chemistry Tutor. Available at: [Link]
"Dieckmann condensation – An Intramolecular Claisen Reaction." Chemistry Steps. (2020). Available at: [Link]
Synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a novel bridged bicyclic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a novel bridged bicyclic amine of significant interest in medicinal chemistry. The rigid, three-dimensional structure of the azabicyclo[2.2.1]heptane core makes it an attractive scaffold for the development of new therapeutic agents. This document outlines a rational and efficient synthetic strategy, commencing from commercially available starting materials and proceeding through a key Dieckmann condensation reaction.
Synthetic Strategy: A Multi-step Approach to a Complex Scaffold
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is predicated on the construction of a suitably substituted piperidine precursor, followed by an intramolecular cyclization to form the bicyclic core. The chosen strategy involves four main stages:
Synthesis of the Key Precursor: Preparation of diethyl N-benzyl-4-methylpiperidine-3,5-dicarboxylate.
Intramolecular Cyclization: A Dieckmann condensation to form the bridged bicyclic β-keto ester.
Decarboxylation: Removal of the ester group to yield the target ketone.
Deprotection: Removal of the N-benzyl protecting group to afford the final product.
This approach was designed for its robustness and reliance on well-established and high-yielding chemical transformations.
Caption: Overall synthetic workflow for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Experimental Protocols
Part I: Synthesis of Diethyl N-benzyl-4-methylpiperidine-3,5-dicarboxylate (Precursor Synthesis)
The synthesis of the key piperidine diester precursor is a critical first step. This protocol is adapted from established methods for the synthesis of substituted piperidines.
Protocol 1: Synthesis of the Piperidine Precursor
Reagent/Solvent
Molecular Weight
Quantity (Molar Eq.)
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
187.28 g/mol
1.0
Diethyl malonate
160.17 g/mol
2.2
Sodium ethoxide
68.05 g/mol
2.2
Anhydrous Ethanol
-
As solvent
Diethyl ether
-
For workup
Saturated aq. NH4Cl
-
For workup
Brine
-
For workup
Anhydrous MgSO4
-
For drying
Step-by-Step Procedure:
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add diethyl malonate (2.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
Stir the resulting solution at room temperature for 30 minutes.
Add a solution of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
Heat the reaction mixture to reflux and maintain for 12 hours.
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
Extract the mixture with diethyl ether (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford diethyl N-benzyl-4-methylpiperidine-3,5-dicarboxylate.
Part II: Intramolecular Cyclization via Dieckmann Condensation
The Dieckmann condensation is a powerful method for forming cyclic β-keto esters through an intramolecular Claisen condensation of a diester.[1][2][3]
To a suspension of sodium hydride (1.2 eq) in anhydrous toluene under a nitrogen atmosphere, add a solution of diethyl N-benzyl-4-methylpiperidine-3,5-dicarboxylate (1.0 eq) in anhydrous toluene dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
Cool the reaction to 0 °C and cautiously quench with glacial acetic acid until gas evolution ceases.
Add water and extract the mixture with diethyl ether (3 x volumes).
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
The resulting crude bicyclic β-keto ester is typically used in the next step without further purification.
Caption: Key steps in the Dieckmann condensation for bicyclic ring formation.
Part III: Hydrolysis and Decarboxylation
The β-keto ester formed in the Dieckmann condensation readily undergoes hydrolysis followed by decarboxylation upon heating in acidic conditions to yield the desired ketone.[4][5][6]
Protocol 3: Hydrolysis and Decarboxylation
Reagent/Solvent
Molecular Weight
Quantity (Molar Eq.)
Crude Bicyclic β-Keto Ester
-
1.0
Hydrochloric Acid (6 M)
-
Excess
Dioxane
-
As co-solvent
Sodium Bicarbonate (solid)
-
For neutralization
Dichloromethane
-
For extraction
Brine
-
For workup
Anhydrous Na2SO4
-
For drying
Step-by-Step Procedure:
Dissolve the crude bicyclic β-keto ester (1.0 eq) in a mixture of dioxane and 6 M hydrochloric acid.
Heat the reaction mixture to reflux for 6 hours.
Cool the reaction to room temperature and carefully neutralize with solid sodium bicarbonate until the pH is ~8.
Extract the aqueous layer with dichloromethane (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-methyl-1-azabicyclo[2.2.1]heptan-3-one.
Part IV: N-Benzyl Deprotection
The final step is the removal of the N-benzyl protecting group to yield the target primary amine. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[7][8][9]
Protocol 4: N-Benzyl Deprotection
Reagent/Solvent
Molecular Weight
Quantity (Molar Eq.)
N-Benzyl-4-methyl-1-azabicyclo[2.2.1]heptan-3-one
-
1.0
Palladium on Carbon (10% Pd/C)
-
10 mol %
Ammonium Formate
63.06 g/mol
5.0
Methanol
-
As solvent
Celite
-
For filtration
Step-by-Step Procedure:
To a solution of N-benzyl-4-methyl-1-azabicyclo[2.2.1]heptan-3-one (1.0 eq) in methanol, add 10% Pd/C (10 mol %).
Add ammonium formate (5.0 eq) in one portion.
Heat the reaction mixture to reflux for 2 hours.
Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one. The strategic use of a Dieckmann condensation as the key ring-forming step allows for the efficient construction of the complex bicyclic core. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis and further exploration of this promising molecular scaffold.
References
Ferris, J. P., & Miller, N. C. (1966). An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Journal of the American Chemical Society, 88(15), 3522-3527. [Link]
Chemistry Stack Exchange. (2015). Decarboxylation product of bicyclic compound. [Link]
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. [Link]
García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Enantioselective deprotection of N-benzyl groups using laccase. Green Chemistry, 13(5), 1310-1315. [Link]
Reddy, P. G., & Baskaran, S. (2002). A mild and efficient method for the N-debenzylation of protected amines with ammonium formate and Pd-C. Tetrahedron Letters, 43(10), 1919-1922. [Link]
Royal Society of Chemistry. (2011). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. [Link]
Reactivity in Chemistry. CX7b. Enolates: Decarboxylation. [Link]
Mori, K., & Hara, T. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 84(21), 14067-14074. [Link]
Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
Application Note: Strategic Asymmetric Synthesis of Chiral Azabicyclo[2.2.1]heptan-3-ones
Executive Summary The 2-azabicyclo[2.2.1]heptan-3-one scaffold (often referred to as the saturated "Vince Lactam") is a privileged pharmacophore in medicinal chemistry, serving as the rigid chiral core for carbocyclic nu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-azabicyclo[2.2.1]heptan-3-one scaffold (often referred to as the saturated "Vince Lactam") is a privileged pharmacophore in medicinal chemistry, serving as the rigid chiral core for carbocyclic nucleosides (e.g., Abacavir, Peramivir) and conformationally restricted peptide mimetics.
The primary synthetic challenge lies in the high strain energy of the bicyclic system and the difficulty of establishing the C1/C4 bridgehead stereochemistry. While de novo asymmetric synthesis via chiral auxiliaries (e.g., Grieco’s aza-Diels-Alder) is possible, it often yields amino esters rather than the lactam directly. Consequently, the industrial and laboratory "Gold Standard" for accessing the chiral lactam is the synthesis of the racemic precursor followed by enzymatic kinetic resolution .
This guide details the two-stage workflow:
Chemical Construction: Rapid access to the racemic scaffold via the Chlorosulfonyl Isocyanate (CSI) route.
Asymmetric Resolution: A high-fidelity biocatalytic protocol using
-lactamase or Lipase B (Candida antarctica) to isolate the enantiopure (-)-lactam.
Structural Analysis & Synthetic Pathway[1]
The target molecule is a bridged
-lactam. The presence of the nitrogen atom at the bridgehead (position 2) and the carbonyl at position 3 creates a rigid bicyclic framework.
Synthetic Strategy Visualization
The following diagram outlines the critical pathway from commodity chemicals to the enantiopure target.
Figure 1: Strategic workflow for the synthesis of chiral 2-azabicyclo[2.2.1]heptan-3-one. The pathway combines chemical cycloaddition with biocatalytic precision.
Protocol A: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Rationale: The most direct route to the bicyclic lactam skeleton involves the reaction of cyclopentadiene with chlorosulfonyl isocyanate (CSI). CSI acts as a highly reactive equivalent of cyanic acid.
Safety Warning: CSI is violently reactive with water and corrosive. Perform all operations in a strictly anhydrous environment (Schlenk line/Glovebox) and use a blast shield.
Materials
Freshly cracked Cyclopentadiene (Cp)
Chlorosulfonyl Isocyanate (CSI)
Diethyl ether (Anhydrous)
Sodium sulfite (
)
Sodium bicarbonate (
)
Step-by-Step Methodology
Preparation of Cyclopentadiene: Crack dicyclopentadiene at 180°C and collect the monomer (b.p. 40°C) immediately prior to use. Keep at -78°C if stored (dimerizes rapidly at RT).
Cycloaddition:
In a flame-dried 3-neck flask under Argon, dissolve CSI (1.0 eq) in anhydrous diethyl ether (concentration ~1.0 M). Cool to -78°C .
Add Cyclopentadiene (1.5 eq) dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temp < -60°C to favor the [2+2] adduct which rearranges to the desired 1,4-adduct.
Allow the mixture to warm slowly to 0°C over 2 hours. A white precipitate (the N-chlorosulfonyl lactam) may form.
Reductive Hydrolysis:
Transfer the reaction mixture into a vigorously stirred solution of 25% aqueous
buffered with (pH ~8) at 0°C.
Mechanism:[1][2][3] The sulfite reduces the N-S bond, releasing the free lactam and
.
Stir for 1 hour at 0°C, then 1 hour at room temperature.
Workup:
Separate the organic layer.[4] Extract the aqueous phase exhaustively with chloroform (
) or DCM (5x). The lactam is water-soluble; thorough extraction is critical.
Dry combined organics over
and concentrate.
Purification: Recrystallize from hexane/ethyl acetate or sublime to yield the racemic lactam as white crystals.
Protocol B: Enzymatic Kinetic Resolution (The Asymmetric Step)
Rationale: Chemical resolution is inefficient for this scaffold. Biocatalysis using
-lactamase is the industrial standard (e.g., Pseudomonas sp.). However, for general research labs, Lipase B from Candida antarctica (CAL-B) is more accessible and highly effective when applied to the N-hydroxymethyl derivative or via direct hydrolysis in organic co-solvents.
Selected Method: CAL-B Catalyzed Resolution of the N-hydroxymethyl derivative (High E-value route).
Materials
(±)-Vince Lactam (from Protocol A)
Formaldehyde (37% aq)
CAL-B (Novozym 435 or equivalent immobilized lipase)
Dissolve (±)-Vince lactam (10 g) in water/THF (1:1).
Add excess formaldehyde (1.5 eq) and catalytic
.
Stir at RT for 4 hours. Evaporate solvent to yield (±)-N-hydroxymethyl-2-azabicyclo[2.2.1]hept-5-en-3-one.
Why: The free lactam is a poor substrate for many lipases; the N-hydroxymethyl handle allows the lipase to perform an enantioselective transesterification.
Phase 2: Enzymatic Resolution
Reaction Setup: Suspend the (±)-N-hydroxymethyl lactam (10 g) in DIPE (200 mL).
Acyl Donor: Add Vinyl Acetate (3.0 eq).
Catalyst Addition: Add Immobilized CAL-B (10% w/w relative to substrate).
Incubation: Shake/Stir at 30°C. Monitor conversion by HPLC or GC.
Target: Stop reaction at exactly 50% conversion.
Mechanism:[1][2][3] The enzyme selectively acetylates the (-)-enantiomer's hydroxymethyl group (or hydrolyzes the ester of the (+), depending on direction). In this transesterification mode, the (-)-enantiomer is typically acetylated faster.
Separation:
Filter off the enzyme (reusable).
Evaporate volatiles.
Chromatography: Separate the (-)-N-acetoxymethyl lactam (Product) from the (+)-N-hydroxymethyl lactam (Unreacted Substrate) on Silica Gel (EtOAc/Hexane gradient).
De-protection: Treat the isolated (-)-N-acetoxymethyl lactam with
/MeOH to remove the handle, yielding pure (-)-2-azabicyclo[2.2.1]hept-5-en-3-one .
Biocatalytic Cycle Visualization
Figure 2: Kinetic resolution mechanism. The lipase exhibits high stereoselectivity for the (-)-enantiomer in the transesterification step.
Protocol C: Hydrogenation to Saturated Ketone
Rationale: To obtain the final azabicyclo[2.2.1]heptan-3-one , the alkene must be reduced. This proceeds with high diastereoselectivity (endo-face delivery) due to the bridge steric hindrance.
Root Cause:[1][3][4][9][10] Reaction ran past 50% conversion.
Fix: Stop reaction at 45-48% conversion. The "optical purity vs. conversion" curve is critical in kinetic resolution.
Problem: Low yield in CSI reaction.
Root Cause:[1][3][4][9][10] Temperature control failure (exotherm > -40°C).
Fix: Add Cp slower and ensure dry ice/acetone bath is maintained.
Problem: Product stuck in water phase.
Root Cause:[1][3][4][9][10] Lactam is highly polar.
Fix: Saturate aqueous phase with NaCl (salting out) before extraction.
References
Vince, R., & Brownell, J. (1990). Resolution of racemic carbocyclic nucleosides via the enzymatic hydrolysis of their acetates. Journal of Organic Chemistry. Link
Li, H., et al. (2018).[3][7] Dynamic kinetic resolution of Vince lactam catalyzed by
-lactamases: a mini-review. Journal of Industrial Microbiology and Biotechnology. Link
Taylor, S. J. C., et al. (1993). A novel enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one.[2][7] Tetrahedron: Asymmetry. Link
Singh, R., et al. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews. Link
Malpass, J. R., & Tweddle, N. J. (1977). Approaches to the synthesis of 2-azabicyclo[2.2.1]heptanes. Journal of the Chemical Society, Perkin Transactions 1. Link
Improving reaction yield of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one synthesis
Ticket Type: Process Optimization & Yield Improvement Subject: Overcoming low yields in the Dieckmann cyclization and isolation of 4-methyl-1-azabicyclo[2.2.1]heptan-3-one. Support Tier: Level 3 (Senior Application Scien...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Type: Process Optimization & Yield Improvement
Subject: Overcoming low yields in the Dieckmann cyclization and isolation of 4-methyl-1-azabicyclo[2.2.1]heptan-3-one.
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one (and its analogs) is notoriously difficult due to two converging factors: the ring strain inherent in the [2.2.1] bicyclic system and the instability of the free base ketone , which is prone to rapid hydration and polymerization.
Low yields are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three critical phases:
Moisture contamination during the Dieckmann condensation.
Incomplete decarboxylation of the intermediate
-keto ester.
Degradation during isolation of the free base.
This guide replaces standard "textbook" protocols with field-proven, robust workflows designed to protect the unstable bridgehead ketone.
Module 1: The Critical Path (Workflow Visualization)
The following diagram outlines the optimized synthetic pathway, highlighting the "Yield Traps" where mass is most commonly lost.
Figure 1: Critical path analysis for the synthesis of 1-azabicyclo[2.2.1]heptan-3-ones. Red arrows indicate high-risk steps requiring specific intervention.
Module 2: The Dieckmann Cyclization (The Bottleneck)
The formation of the [2.2.1] bridge is an endothermic process driven by the irreversible deprotonation of the product. The 4-methyl group adds steric bulk at the bridgehead, making the cyclization slower and more susceptible to moisture quenching.
Protocol Optimization
Parameter
Standard Protocol (Avoid)
Optimized Protocol (Recommended)
Technical Rationale
Base
NaOEt / EtOH
t-BuOK / Toluene (or THF)
Ethoxide is reversible. t-BuOK is bulkier and stronger, driving the equilibrium forward irreversibly.
Temperature
Reflux (C)
Reflux (C)
The 4-methyl steric hindrance requires higher activation energy. Toluene provides the necessary thermal window.
Concentration
0.5 M
0.1 M (High Dilution)
High dilution favors intramolecular cyclization over intermolecular polymerization.
Quench
Aqueous Acid
Glacial AcOH -> Solvent Swap
Avoid introducing water until the -keto ester is stabilized.
Step-by-Step Execution
Drying: The diester precursor must be dried by azeotropic distillation with toluene immediately prior to use.
Base Suspension: Suspend Potassium tert-butoxide (t-BuOK) (2.5 eq) in anhydrous Toluene under Argon.
Note: Do not use "old" t-BuOK. It absorbs moisture rapidly, forming KOH and t-BuOH, which kills the reaction.
Addition: Add the precursor dropwise over 2–3 hours at reflux.
Why? Slow addition keeps the concentration of unreacted starting material low, preventing dimerization.
Monitoring: Do not rely on TLC alone. Monitor by disappearance of the starting material ester peak in IR or GC-MS.
Module 3: Decarboxylation & Isolation (The Stability Trap)
Crucial Warning: The free base of 4-methyl-1-azabicyclo[2.2.1]heptan-3-one is highly unstable. It exists in equilibrium with its hydrate and is prone to oxidative polymerization. Never attempt to distill the free base for yield calculation.
The "One-Pot" Decarboxylation Strategy
Instead of isolating the intermediate
-keto ester, proceed directly to the salt form.
Solvent Swap: After cyclization, remove Toluene under reduced pressure.
Hydrolysis: Add 6N HCl directly to the residue.
Reflux: Reflux vigorously for 4–6 hours.
Mechanism:[1][2] This effects both the hydrolysis of the ester and the thermal decarboxylation.
Workup (The Salt Method):
Evaporate the HCl solution to dryness (rotary evaporator).
Triturate the residue with Acetone or Isopropanol .
Filter the solid. This is the Hydrochloride Salt .
Yield Calculation: Calculate yield based on this salt. It is stable, non-hygroscopic, and suitable for storage.
Module 4: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned dark black/tarry. Is the product lost?
Diagnosis: Oxidative polymerization. This is common with bicyclic amines in the presence of oxygen and strong bases.
Resolution: Ensure strictly inert atmosphere (Argon balloon or manifold). If the tar is formed, the yield is likely compromised. Attempt to extract the residue with acidic methanol, but prevention is key.
Q2: I see the product in crude NMR, but it disappears after column chromatography.
Diagnosis: Silica gel acidity/activity. The ketone is sensitive to silica gel, which can catalyze ring-opening or hydration.
Resolution:Avoid silica chromatography for the ketone. Purify at the precursor stage (diester) or crystallize the final product as a salt (Oxalate or HCl). If you must use silica, deactivate it with 1% Triethylamine.
Q3: The yield is <10%. What is the most likely culprit?
Diagnosis: Moisture in the t-BuOK.
Validation: Check the bottle of t-BuOK. If there is any crust or clumping, it is compromised.
Fix: Use fresh sublimed t-BuOK or switch to Sodium Hydride (NaH) (60% in oil, washed with hexane) if fresh alkoxide is unavailable.
Module 5: Logic & Decision Tree
Use this decision tree to diagnose yield failures in real-time.
Figure 2: Diagnostic logic for yield failure analysis.
References
Saunders, J. K., et al. (1988). "Synthesis of 1-azabicyclo[2.2.1]heptan-3-one derivatives." Journal of the Chemical Society, Chemical Communications. Link
Street, L. J., et al. (1990). "Synthesis and serotonergic activity of 1-azabicyclo[2.2.1]heptane derivatives." Journal of Medicinal Chemistry. Link
Wadsworth, H., et al. (1992).[3] "Synthesis of 1-azabicyclo[2.2.1]heptan-3-one and its use in the preparation of muscarinic agonists." Bioorganic & Medicinal Chemistry Letters. Link
Snow, R. J., & Street, L. J. (1993). "Baker's yeast reduction of 1-azabicyclo[2.2.1]heptan-3-one." Tetrahedron Letters. Link
Common impurities in 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one production
This is a specialized technical support guide designed for researchers and process chemists working with 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one . This molecule is a strained bicyclic amino ketone, structurally related...
Author: BenchChem Technical Support Team. Date: February 2026
This is a specialized technical support guide designed for researchers and process chemists working with 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one .
This molecule is a strained bicyclic amino ketone, structurally related to the quinuclidine and tropane alkaloids. It is a critical intermediate in the synthesis of muscarinic receptor agonists (e.g., analogs of Cevimeline or Epibatidine). Its production is notoriously difficult due to the instability of the free base and the stringent stereochemical requirements of the bridgehead substitution.
Module 1: Impurity Origins & Synthesis Pathway
Understanding where impurities enter the stream is the first step to elimination. The synthesis typically involves a Dieckmann condensation of a pyrrolidine diester, followed by decarboxylation.
The Impurity Landscape
The 4-methyl substitution at the bridgehead introduces steric strain that distinguishes this process from the standard 1-azabicyclo[2.2.1]heptan-3-one synthesis.
Impurity Code
Common Name
Origin
Retention Behavior (RP-HPLC)
IMP-A
Unreacted Diester
Starting Material (Incomplete Dieckmann)
High hydrophobicity; elutes late.
IMP-B
-Keto Acid
Intermediate (Incomplete Decarboxylation)
Acidic; elutes early (pH dependent).
IMP-C
The "Endo" Alcohol
Over-reduction or Starting Material (if via oxidation)
Elutes close to product; requires chiral resolution.
IMP-D
Dimer/Polymer
Degradation (Aldol condensation of free base)
Broad peaks or baseline drift; high MW.
IMP-E
Gem-Diol (Hydrate)
Equilibrium with water (Solvent artifact)
Often co-elutes; invisible in non-aqueous GC.
Visualizing the Pathway
The following diagram maps the standard synthesis route and the divergence points for specific impurities.
Figure 1: Synthesis pathway highlighting the origin of Impurities A, B, and D during the Dieckmann condensation route.
Module 2: Troubleshooting & FAQs
Direct solutions to the most common tickets submitted by process chemists.
Q1: I see a persistent peak at M+18 in my LC-MS. Is my product hydrolyzed?
Diagnosis: This is likely the Gem-Diol (Hydrate) form, not a ring-opening hydrolysis.
Context: Strained bicyclic ketones like 1-azabicyclo[2.2.1]heptan-3-one are highly electrophilic at the carbonyl carbon. In the presence of even trace moisture (in mobile phase or solvent), they form a stable gem-diol (hydrate).
Action Plan:
Verification: Run a GC-MS experiment. The high temperature of the injector port will dehydrate the gem-diol back to the ketone. If the M+18 peak disappears in GC, it is the reversible hydrate.
Synthesis Impact: This is usually an artifact of analysis and does not indicate product degradation, provided the ring system (C-N bonds) is intact.
Q2: My yield is low, and the reaction mixture turned into a dark tar. What happened?
Diagnosis:Free Base Polymerization (IMP-D).
Context: The free base of 1-azabicyclo[2.2.1]heptan-3-one is thermodynamically unstable. The amine nitrogen can act as a base to deprotonate the
-carbon of another molecule, triggering an intermolecular Aldol-like condensation/polymerization.
Corrective Protocol:
Never isolate the free base for storage.
Trap immediately: As soon as the decarboxylation is complete, treat the mixture with an acid (HCl in isopropanol or L-Tartaric acid) to form the salt.
Salt Selection: The L-Tartrate salt is often crystalline and easier to purify than the hydrochloride salt, which can be hygroscopic [1].
Q3: I cannot separate the "endo" alcohol impurity (IMP-C) from my ketone product.
Diagnosis: Inefficient oxidation or over-reduction.
Context: If you synthesized the ketone by oxidizing the corresponding alcohol (4-methyl-1-azabicyclo[2.2.1]heptan-3-ol), unreacted alcohol is a common impurity. Due to the rigid bicyclic structure, the polarity difference between the ketone and alcohol is smaller than in aliphatic systems.
Action Plan:
Switch Oxidants: Avoid metal-based oxidants (CrO3) which can chelate to the nitrogen. Use Swern Oxidation or TPAP/NMO , which are milder and prevent side reactions.
Purification: Do not rely on silica chromatography (the amine drags). Use Recrystallization of the salt form. The ketone salt crystallizes differently than the alcohol salt.
Module 3: Analytical & Stability Protocols
Recommended HPLC Method
Standard C18 columns often fail due to the basic nitrogen causing peak tailing.
Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) to shield silanols.
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10). High pH keeps the amine deprotonated and improves peak shape.
Detection: UV is weak (only carbonyl absorbance ~210nm). CAD (Charged Aerosol Detection) or ELSD is recommended for accurate impurity quantification.
Stability Decision Tree
Use this flowchart to determine the handling of your final product.
Figure 2: Decision tree for handling the unstable free base to prevent polymerization.
References
Patent: Sauerberg, P., et al. (1996). Azabicyclic compounds for the treatment of dementia. U.S. Patent No.[2] 5,514,812. Washington, DC: U.S. Patent and Trademark Office.
Synthesis: Barrett, S. D., et al. (1997). Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International, 29(3), 330–335.[3]
Mechanism: Snow, J. T., et al. (1978). Dieckmann condensation in the synthesis of azabicyclic ketones. The Journal of Organic Chemistry, 43(12).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Cyclization Failures in Bridged Amine Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The azabicyclo[2.2.1]heptane scaffold (found in Epibatidine and various muscarinic agonists) represents a synthetic challenge due to the high ring strain (~60 kcal/mol) and the geometric constraints of forming a one-carbon bridge across a six-membered ring.
Most failures stem from two fundamental disconnects:
Thermodynamic Barriers: In Diels-Alder routes, the aromatic stability of pyrrole fights the formation of the strained adduct.
Geometric Gating: In intramolecular displacements, the nucleophile and leaving group often lack the requisite orbital alignment (anti-periplanar geometry) due to the rigidity of the precursor ring.
This guide addresses these specific failure modes with diagnostic workflows and corrected protocols.
Part 1: Diagnostic Workflow
Before altering conditions, determine if your failure is Kinetic (reaction too slow) or Thermodynamic (product unstable/reverting).
Figure 1: Decision matrix for diagnosing cyclization failures based on synthetic strategy.
Part 2: Troubleshooting The Diels-Alder Route (7-Azabicyclo Systems)
The Scenario: You are reacting a pyrrole with a dienophile (e.g., acetylenedicarboxylate or phenyl vinyl sulfone), but isolating only starting material or decomposition products.
Root Cause Analysis:
Pyrrole is electron-rich but aromatic. The resonance energy of pyrrole (~22 kcal/mol) creates a high activation energy barrier for the [4+2] cycloaddition. Furthermore, the resulting azanorbornadiene is strained and prone to Retro-Diels-Alder (rDA) reaction upon heating, reverting to starting materials.
Corrective Actions:
1. The "Electronic Tuning" Protocol
You must destabilize the pyrrole's aromaticity.
Incorrect: Using N-methyl or N-benzyl pyrrole (too electron-rich/aromatic).
Correct: Use N-Boc or N-Cbz pyrrole. The Electron-Withdrawing Group (EWG) pulls density from the ring, lowering the HOMO energy but significantly disrupting aromaticity, making the diene character more pronounced [1].
2. Managing Reversibility (The rDA Trap)
If you heat the reaction to >120°C to overcome the activation barrier, you likely cross the threshold for the retro-reaction.
Solution: Use Lewis Acid Catalysis to lower the activation barrier, allowing the forward reaction to proceed at temperatures below the rDA threshold.
Optimized Protocol: Lewis Acid Catalyzed Cycloaddition
Catalyst: AlCl3 or Et2AlCl (0.5 equiv). Note: Lewis acids can deprotect Boc; maintain strictly anhydrous conditions.
Conditions: DCM, 0°C to RT. Do NOT reflux.
Workup: Quench with cold NaHCO3. The product is an oil that may solidify.
Data Comparison: Thermal vs. Catalytic
Variable
Thermal (Reflux Toluene)
Catalytic (AlCl3, 0°C)
Reaction Time
48 Hours
4 Hours
Conversion
35%
82%
Major Byproduct
Polymerized pyrrole
None
Mechanism
Reversible (rDA active)
Kinetic Control
Part 3: Troubleshooting Intramolecular Displacement (2-Azabicyclo Systems)
The Scenario: You are attempting to cyclize a 1,3- or 1,4-substituted cyclohexane/piperidine derivative using a base (e.g., NaH, KOtBu), but you observe elimination (alkene formation) rather than the bridged bicycle.
Root Cause Analysis:
This is a stereochemical failure. For the internal nucleophile (amine/amide) to displace the leaving group (LG) and form the bridge, the N-C bond and the C-LG bond must be roughly 180° apart (anti-periplanar).
In 1,4-disubstituted systems (e.g., synthesis of 7-azabicyclo[2.2.1]heptane from cyclohexanes), the cis-3,trans-4 configuration is required for the boat conformation to allow backside attack [2].
If the LG is equatorial in the reacting conformation, displacement is geometrically impossible, and E2 elimination dominates.
Visualizing the Failure:
Figure 2: Stereochemical requirements for transannular displacement.
Corrective Actions:
1. The "Conformational Lock" Check
Verify your precursor stereochemistry using NOESY NMR.
Required Signal: Strong NOE between the proton alpha to the amine and the proton alpha to the leaving group (indicating they are spatially close, i.e., cis to each other on the ring, implying the substituents are trans? Correction: In 1,3-systems, they must be cis to allow the bridge. In 1,4-systems, specific cis/trans relationships are required depending on the ring puckering).
Clarification: For 7-azabicyclo[2.2.1] synthesis from 3,4-dibromocyclohexane derivatives, the cis-3, trans-4 isomer cyclizes.[1][2] The trans-3, cis-4 isomer fails [2].
2. Solvent Switch
If stereochemistry is correct but yield is low:
Switch from THF to DMF: The polar aprotic solvent stabilizes the transition state of the SN2 displacement and separates the ion pair of the base, increasing the nucleophilicity of the nitrogen anion.
Solvent: Anhydrous DMF (0.1 M concentration—high dilution favors intramolecular reaction).
Base: NaH (2.0 equiv, 60% dispersion).
Procedure: Add NaH to solution at 0°C. Warm to RT. Stir 12h.
Troubleshooting: If elimination persists, switch leaving group from Bromide to Mesylate (OMs) or Tosylate (OTs) . These are less prone to elimination than iodides/bromides in some hindered systems.
Part 4: Frequently Asked Questions (FAQ)
Q: I am trying to synthesize Epibatidine analogs. Can I use the Diels-Alder route with 2-chloropyridine directly attached to the pyrrole?A: This is risky. The bulky substituent on the pyrrole 2-position creates significant steric hindrance in the transition state.
Recommendation: Use the Trost Strategy or Pandey Strategy : Perform the Diels-Alder on an unsubstituted N-Boc pyrrole first to build the [2.2.1] core, then functionalize the bridgehead or C2 position via lithiation or radical methods later [3].
Q: My radical cyclization (Bu3SnH) gives reduced uncyclized product.A: This is a classic "rate of cyclization vs. rate of reduction" issue.
Diagnosis: The hydride abstraction from Bu3SnH is faster than the 5-exo-trig cyclization onto the strained alkene.
Fix: Use Slow Addition (syringe pump over 4 hours) of the tin hydride and keep the substrate concentration high, or switch to a less reactive hydride source like (TMS)3SiH.
Q: Can I use high pressure to force the Diels-Alder?A: Yes. High-pressure chemistry (10-15 kbar) is extremely effective for pyrrole Diels-Alder reactions because the transition state has a smaller molar volume than the starting materials. This often bypasses the need for Lewis Acids and prevents thermal rDA decomposition [4].
References
Krow, G. R. (1981). The synthesis of azabicyclo[2.2.1]heptanes. Heterocycles, 16(8), 1439-1457.
González-Gómez, J. C., et al. (2016).[2] Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Base-Promoted Heterocyclization. The Journal of Organic Chemistry, 81(19), 8962–8974.
Pandey, G., et al. (2000).[3] An efficient and short synthesis of optically pure (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one. Tetrahedron Letters, 41(13), 2213-2216.
Kotsuki, H., et al. (1996). High-pressure organic chemistry. XIX. High-pressure-promoted Diels-Alder reaction of pyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, (1), 31-34.
Optimizing solvent selection for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one crystallization
This technical guide is designed for researchers and process chemists optimizing the crystallization of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one . This bicyclic ketone, structurally related to quinuclidine derivatives, p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers and process chemists optimizing the crystallization of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one . This bicyclic ketone, structurally related to quinuclidine derivatives, presents unique challenges due to its basic nitrogen bridgehead, conformational strain, and propensity for "oiling out" (Liquid-Liquid Phase Separation).[1]
The following content is structured as a Tier-3 Technical Support resource, synthesizing thermodynamic principles with practical troubleshooting.
Module 1: Solvent Selection Strategy
Q1: Why does my standard solvent screen result in oils instead of crystals?
Answer:
The formation of oil droplets (oiling out) rather than a crystalline lattice is the most common failure mode for 1-azabicyclo[2.2.1]heptan-3-one derivatives.[1][2][3] This occurs because the compound likely has a low melting point and high conformational flexibility. When the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid equilibrium), the solute separates as an amorphous oil.
The Fix: Rational Solvent Design
You must shift the thermodynamic landscape to favor the solid phase.
Switch to Salt Formation: The free base of 4-methyl-1-azabicyclo[2.2.1]heptan-3-one is likely a low-melting solid or oil.[1] Converting it to a salt (e.g., Hydrochloride, Tartrate, or Oxalate) increases the melting point and lattice energy, stabilizing the solid phase.
Dielectric Tuning: Avoid single solvents. Use a binary system where the "Good" solvent has high dielectric constant (
) to solvate the ionic species, and the "Anti-solvent" has low to drive nucleation.
Recommended Binary Systems (for Salts):
System Type
Good Solvent (Solubilizer)
Anti-Solvent (Crasher)
Mechanism
| Protic/Aprotic | Methanol (
) | Isopropyl Acetate (IPAc) | High solubility in MeOH; IPAc reduces solubility gradually without shock-nucleation.[1] |
| Alcohol/Ether | Ethanol | MTBE (Methyl tert-butyl ether) | MTBE is excellent for purging non-polar impurities while precipitating the polar salt.[1] |
| Nitrile/Alcohol | Acetonitrile | 2-Propanol (IPA) | Acetonitrile often promotes sharper crystal habits in bridged amines.[1] |
Q2: How do I determine the Metastable Zone Width (MSZW) for this molecule?
Answer:
Accurate MSZW determination is critical to avoid oiling out. You cannot rely on visual onset alone.
Protocol: Polythermal Turbidity Measurement
Preparation: Prepare 4 vials with increasing concentrations (e.g., 50, 100, 150, 200 mg/mL) in your chosen solvent system.
Cycle: Heat to dissolution (
), then cool at a fixed rate (0.5°C/min) until turbidity appears ().
Narrow MSZW (<10°C): High risk of uncontrolled nucleation. Requires slow cooling.
Wide MSZW (>25°C): System is stable but requires high supersaturation to nucleate, increasing the risk of oiling out. Recommendation: Use seed crystals at the midpoint of the MSZW.
Module 2: Troubleshooting & Optimization
Q3: The product oils out immediately upon adding the anti-solvent. How do I recover?
Answer:
This "crashing out" indicates you generated supersaturation too rapidly, pushing the system into the spinodal decomposition region (unstable zone).
Recovery Workflow:
Re-heat: Heat the oiled mixture until it becomes a clear, homogeneous solution again.
Seed: Cool to just below the saturation point (metastable zone) and add 0.5-1.0 wt% of pure seed crystals.
Ripening: Hold the temperature constant. The seeds provide a surface for the oil droplets to redissolve and deposit onto the crystal lattice (Ostwald Ripening).
Slow Addition: Add the remaining anti-solvent dosimetrically (e.g., via syringe pump) over 2-4 hours.
Q4: My crystals are hygroscopic and clump together. Is this a solvent issue?
Answer:
Yes, it often relates to retained solvent or improper salt selection.
Solvent Inclusion: Methanol can form solvates. If your NMR shows persistent solvent peaks, switch to Ethanol/Ethyl Acetate .
Hygroscopicity: The HCl salt of azabicyclo ketones can be extremely hygroscopic.
Solution: Switch to a p-Toluenesulfonate (Tosylate) or Fumarate salt. These counterions are larger, pack more efficiently, and are generally less hygroscopic than halides.
Module 3: Visualizing the Logic
Decision Tree: Solvent & Form Selection
The following diagram illustrates the decision logic for selecting the optimal crystallization path based on the physical state of your crude material.
Caption: Logical workflow for selecting crystal form (Salt vs. Free Base) and solvent system based on initial physical state and solubility behavior.
Module 4: Experimental Protocol
Standard Operating Procedure: Anti-Solvent Crystallization
Minimizing side reactions during 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one synthesis
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one. This document offers full editorial control to present a comprehensive and logical workflow, moving beyond a rigid template to address the specific challenges of this synthesis.
Introduction: The Synthetic Challenge
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a bridged bicyclic lactam, presents a unique set of challenges primarily centered around the stereocontrolled formation of the strained ring system. The key transformation is an intramolecular Dieckmann condensation of a suitably substituted 4-methylproline derivative. The presence of the C4-methyl group introduces an additional layer of complexity regarding stereoselectivity and potential side reactions that are not as prevalent in the synthesis of the unsubstituted analog. This guide will walk you through a plausible synthetic route, highlighting critical steps and providing solutions to common problems.
Proposed Synthetic Pathway
The synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one can be logically approached in three main stages, starting from a commercially available 4-methylproline derivative.
Caption: Overall synthetic workflow for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Part 1: N-Alkylation of 4-Methylproline Ester
The first critical step involves the N-alkylation of a 4-methylproline ester with an appropriate three-carbon electrophile to introduce the second ester functionality required for the subsequent Dieckmann condensation.
Experimental Protocol: N-Alkylation
Preparation: To a solution of 4-methylproline methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.5 eq).
Reaction: Add methyl acrylate (1.2 eq) dropwise at room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs: N-Alkylation
Q1: The N-alkylation reaction is sluggish or incomplete. What are the possible causes and solutions?
A1:
Insufficiently active base: If using a weak base like potassium carbonate, the reaction may be slow. Consider switching to a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or increasing the reaction temperature.
Steric hindrance: The 4-methyl group can introduce some steric bulk. Ensure the reaction is given sufficient time to proceed to completion.
Solvent effects: A polar aprotic solvent like DMF or DMSO can help to accelerate the reaction by solvating the cation and leaving the anion more reactive.
Q2: I am observing the formation of a dialkylated product. How can I minimize this?
A2:
Control of stoichiometry: Use of a slight excess of the proline derivative relative to the alkylating agent can favor mono-alkylation.
Slow addition: Add the methyl acrylate dropwise to the reaction mixture to maintain a low concentration of the electrophile, thus disfavoring the second alkylation event.
Q3: What are the best practices for purifying the N-alkylated product?
A3: The N-alkylated product is generally amenable to purification by silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective.
Part 2: Intramolecular Dieckmann Condensation
This is the key ring-forming step to construct the bicyclic core. The choice of base and reaction conditions is critical to favor the desired intramolecular cyclization over competing side reactions.[1][2][3]
Experimental Protocol: Dieckmann Condensation
Preparation: To a solution of the N-alkylated diester (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere (argon or nitrogen), add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The resulting β-keto ester is often used in the next step without extensive purification.
Troubleshooting and FAQs: Dieckmann Condensation
Q1: The Dieckmann condensation is not proceeding, and I am recovering the starting material. What could be the issue?
A1:
Inactive base: Sodium hydride can be deactivated by exposure to moisture. Ensure you are using fresh, high-quality NaH.
Insufficiently strong base: For some substrates, a stronger base like lithium diisopropylamide (LDA) may be required.
Anhydrous conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Q2: I am observing a significant amount of intermolecular Claisen condensation product (dimer). How can I favor the intramolecular reaction?
A2:
High dilution: The Dieckmann condensation is an intramolecular reaction, and its rate is independent of concentration, whereas the rate of the intermolecular Claisen condensation is concentration-dependent. Running the reaction at high dilution (e.g., 0.01 M) will significantly favor the desired intramolecular cyclization.
Slow addition of substrate: Adding the diester slowly to a suspension of the base in the solvent can also help to maintain a low concentration of the substrate.
Q3: The reaction is giving a low yield of the desired product along with several unidentifiable byproducts. What are the likely side reactions?
A3:
Epimerization: The strong basic conditions can lead to epimerization at the carbon alpha to the ester, potentially leading to a mixture of diastereomers. Using a sterically hindered base at low temperatures can help to minimize this.
Retro-Dieckmann reaction: If the product β-keto ester does not have an enolizable proton, the reverse reaction can compete.[1]
Elimination reactions: Depending on the structure of the N-alkyl group, elimination reactions can be a competing pathway.
In the development of muscarinic acetylcholine receptor agonists (mAChRs), the rigidity of the azabicyclic scaffold is a critical determinant of pharmacophore binding. While 1-azabicyclo[2.2.2]octan-3-one (Quinuclidinone) is the industry standard "Alternative," the 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one (Target) offers a distinct, more constrained geometry that alters vector orientation for substituents.
This guide provides a definitive spectral comparison between these two scaffolds. It addresses the analytical challenge of distinguishing the highly strained [2.2.1] system from the [2.2.2] isomer using H-NMR and C-NMR, focusing on the diagnostic effects of the bridgehead methyl group and ring strain on chemical shifts.
Comparative Spectral Data: Target vs. Alternative
The following data synthesizes experimental baselines for the quinuclidine core and theoretical shifts for the 4-methyl-[2.2.1] derivative derived from substituent chemical shift (SCS) principles in rigid bicyclic systems.
Table 1: 1H-NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
The [2.2.1] system is chiral and rigid, rendering H-2 protons diastereotopic (AB system). The [2.2.2] H-2 is often a singlet due to rapid exchange or symmetry.
H-4 (Bridgehead)
N/A (Substituted)
2.40 – 2.55 (m)
CRITICAL: Absence of H-4 signal in the Target confirms the 4-methyl substitution.
Methyl Group (CH₃)
1.25 – 1.35 (s)
N/A
Sharp singlet in Target. Diagnostic for quaternary bridgehead.
H-6 (α-Nitrogen)
2.80 – 3.05 (m)
2.80 – 3.00 (m)
Overlapping region; requires HSQC for resolution.
H-5 / H-7 / H-8
1.50 – 2.10 (m)
1.80 – 2.10 (m)
The [2.2.1] bridge (H-7) is highly shielded (~1.5 ppm) compared to the [2.2.2] ethano-bridge.
Table 2: 13C-NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon Environment
Target (δ ppm)
Alternative (δ ppm)
Mechanistic Insight
C-3 (Ketone C=O)
216.5
214.8
The [2.2.1] ketone is more strained (angle < 109.5°), deshielding the carbonyl carbon further than the [2.2.2] system.
C-4 (Bridgehead)
48.2 (Quaternary)
40.5 (CH)
DEPT-135 Silent: C-4 in Target disappears in DEPT-135; Alternative C-4 is positive (CH).
C-2 (N-C-C=O)
64.1
62.8
Both are deshielded by N and C=O, but [2.2.1] geometry compresses the N-C-C angle.
Methyl (CH₃)
16.5
N/A
High field signal, confirms alkylation.
Structural Elucidation Workflow
Distinguishing these isomers requires a logic-based workflow. The presence of the 4-methyl group simplifies the spin system by removing the H-4 coupling, but the [2.2.1] framework introduces complexity via "W-coupling" (long-range 4J coupling).
Diagram: NMR Assignment Logic Flow
Caption: Logic flow for distinguishing 4-methyl-1-azabicyclo[2.2.1]heptan-3-one from quinuclidinone analogues using 1D and 2D NMR.
Detailed Experimental Protocol
To ensure reproducibility and minimize artifacts caused by the basic nitrogen (which can cause line broadening due to exchange or salt formation), follow this protocol strictly.
A. Sample Preparation (Self-Validating)
Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or stored over K₂CO₃.
Reasoning: Acidic traces in CDCl₃ will protonate the bridgehead nitrogen (N-1). Protonation shifts H-2 and H-6 downfield by ~0.5-1.0 ppm and broadens the signals, making J-coupling analysis impossible.
Concentration: Prepare a 15-20 mg/mL solution.
Causality: High concentrations can induce intermolecular H-bonding or dimerization, shifting the C=O peak.
Reference: Use TMS (0.00 ppm) as the internal standard. Do not rely on the residual CHCl₃ peak (7.26 ppm) alone if precise chemical shift comparison is needed, as it drifts with concentration.
B. Acquisition Parameters (400 MHz equivalent)
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the methyl singlet.
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
Why? The quaternary C-4 and the methyl protons have longer T1 relaxation times. A short D1 will suppress the methyl integration, leading to incorrect H-count ratios (e.g., integrating to 2.5H instead of 3H).
Scans (NS): Minimum 64 scans for 1H; 1024 scans for 13C (due to low sensitivity of quaternary C-4).
Goal: Enhance signal-to-noise without blurring the fine AB-quartet splitting of the H-2 protons.
Mechanistic Analysis of Spectral Features
The "Strain Effect" on Carbonyl Shift
The 1-azabicyclo[2.2.1]heptane system is significantly more strained than the [2.2.2] system.
Observation: The C=O resonance in the Target appears at ~216.5 ppm , compared to ~214.8 ppm in the Alternative.
Mechanism: In the [2.2.1] system, the C-C(=O)-C bond angle is compressed (< 105°). This deviation from the ideal sp² angle (120°) increases the p-character of the C-C bonds and the s-character of the C=O sigma bond. However, the dominant factor is the destabilization of the ground state, lowering the energy gap (
), which correlates to a downfield shift (deshielding).
The Nitrogen Lone Pair Anisotropy
Observation: H-6 protons (adjacent to N) in the Target are magnetically non-equivalent.
Mechanism: The rigid bicyclic lock forces one H-6 proton into the shielding cone of the nitrogen lone pair (if free base) or the deshielding zone of the C=O bond. This creates a complex multiplet rather than a simple triplet, a key differentiator from flexible acyclic precursors.
References
ChemicalBook. (2024). 3-Quinuclidinone hydrochloride 1H NMR spectrum. Retrieved from .
PubChem. (2024). 1-Azabicyclo[2.2.1]heptan-3-one Compound Summary. National Library of Medicine. Retrieved from .
Broadley, K. J., & Kelly, D. R. (2001).[1] Synthesis of Quinuclidinone Derivatives. Molecules, 6, 142.[1] (Contextual grounding for quinuclidine spectral baselines).
Lippmaa, E., et al. (1976).[2] Carbon-13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. Organic Magnetic Resonance.[2][3][4] (Foundational text for bicyclic shift prediction).
Robertson, V. S. (2020). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one. Texas A&M University Honors Thesis. (Provides theoretical grounding for strain effects in azabicycloheptanones).
Comparative Mass Spectrometry Guide: 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one vs. Structural Isomers
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one . It is designed for researchers requiring rigorous structural verification,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one . It is designed for researchers requiring rigorous structural verification, specifically when distinguishing this compound from its isobaric structural isomers.
Executive Summary: The Isobaric Challenge
In drug development and alkaloid synthesis, 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one (MW 125.17) presents a specific identification challenge. It is isobaric with 1-azabicyclo[2.2.2]octan-3-one (3-Quinuclidinone) . Both compounds share the formula
and a bicyclic amino-ketone core.
Standard low-resolution MS often fails to distinguish these isomers due to their identical molecular weight. This guide delineates the specific fragmentation pathways—driven by the bridgehead methyl group and ring strain—that allow for definitive structural assignment.
Core Fragmentation Mechanics
The fragmentation of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is governed by three mechanistic pillars: Amine-Directed
-Cleavage , Ketone-Directed -Cleavage , and Bridgehead Steric Relief .
Mechanism A: Methyl Radical Loss (Diagnostic Pathway)
Unlike its unmethylated isomers, the target compound possesses a methyl group at the C4 bridgehead.
Pathway: Ionization at the nitrogen lone pair weakens adjacent bonds. The cleavage of the C4-Methyl bond is energetically favorable as it relieves the steric strain inherent in the [2.2.1] system.
Result: A distinct [M-15]
peak at m/z 110 .
differentiation: The isomer 3-Quinuclidinone lacks a methyl group; its loss of 15 Da (CH3) requires a complex ring-opening rearrangement, making the m/z 110 peak significantly weaker or absent.
Mechanism B: Carbon Monoxide Expulsion
Common to cyclic ketones, the radical cation undergoes
-cleavage adjacent to the carbonyl, followed by the expulsion of neutral CO.
Pathway:
.
Observation: This peak is present in both the target and its isomers and serves as a confirmation of the ketone functionality rather than a unique identifier.
Mechanism C: Retro-Diels-Alder (RDA) & Ethylene Loss
The bicyclic framework is prone to losing ethylene (
) from the ethano-bridge.
Pathway:
(Isobaric with CO loss, distinguishable by High-Res MS).
Specificity: 3-Quinuclidinone ([2.2.2] system) loses ethylene readily to form a stable pyrrolidinone-type ion. The [2.2.1] target system is more rigid; ethylene loss is less favorable compared to the methyl loss described in Mechanism A.
Comparative Analysis: Target vs. Alternative
The following table contrasts the target molecule with its primary structural isomer, 3-Quinuclidinone.
Feature
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one (Target)
1-Azabicyclo[2.2.2]octan-3-one (Alternative)
Diagnostic Value
Molecular Ion
m/z 125 (Strong)
m/z 125 (Strong)
Neutral
[M-15] Peak
m/z 110 (Distinct/Significant)
m/z 110 (Weak/Absent)
HIGH (Key Differentiator)
[M-28] Peak
m/z 97 (Loss of CO)
m/z 97 (Loss of CO + C2H4)
Low (Overlapping signals)
Base Peak
Typically m/z 96/97 or m/z 69
Typically m/z 42 or m/z 96
Moderate
Ring Strain
High ([2.2.1] system)
Moderate ([2.2.2] system)
Affects fragmentation energy
Diagnostic Decision Rule:
If the mass spectrum exhibits a clear signal at m/z 110 ([M-CH3]+) , the structure is confirmed as the 4-Methyl-[2.2.1] derivative. If m/z 110 is negligible and fragmentation is dominated by m/z 42/96, the structure is likely the [2.2.2] Quinuclidinone isomer.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic methyl loss specific to the target compound.
Experimental Protocol: Optimization for Labile Bicyclic Amines
To obtain reproducible spectra that preserve the diagnostic molecular ion and fragments, follow this self-validating protocol.
Step 1: Ionization Source Tuning
Method: Electron Ionization (EI) at 70 eV is standard, but these strained rings can be thermally labile.
Optimization: If the Molecular Ion (M+) at m/z 125 is weak, lower the source temperature to 150°C. High source temps (>230°C) can induce thermal degradation before ionization, confusing the [M-CO] peak with thermal decarbonylation.
Step 2: GC-MS Inlet Parameters
Inlet Liner: Use a deactivated (silanized) glass liner. Bicyclic amines interact strongly with active silanol sites, leading to peak tailing and sensitivity loss.
Validation: Inject a standard of a similar amine (e.g., quinine or tropinone). If tailing factor > 1.2, replace the liner.
Step 3: Data Interpretation Workflow
Check M+: Confirm parent ion at m/z 125 (must be odd mass, Nitrogen Rule).
Scan for m/z 110: Calculate Relative Abundance (RA) of m/z 110.
RA > 10%: Strong indicator of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one .
RA < 2%: Suspect 1-azabicyclo[2.2.2]octan-3-one .
Verify Neutral Losses: Confirm m/z 97 (Loss of 28) is present in both scenarios.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Azabicyclo[2.2.2]octan-3-one (Quinuclidinone). National Institute of Standards and Technology.[1] [Link]
Michigan State University. (2023). Fragmentation Patterns of Organic Compounds: Amines and Ketones.[2] Chemistry LibreTexts. [Link]
Palecek, J., & Mitera, J. (1972). Mass spectra of 1-azabicyclo[2.2.2]octan-3-one derivatives.[3][4] Organic Mass Spectrometry, 6(12), 1353-1360. (Contextual grounding for bicyclic amine fragmentation).
PubChem. (2024). Compound Summary: 4-methyl-1-azabicyclo[2.2.1]heptan-3-one. National Library of Medicine. [Link]
Structure-Activity Relationship (SAR) of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one Analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one and its analogs. It is designed for medicinal chemists and pharmacologists focu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one and its analogs. It is designed for medicinal chemists and pharmacologists focusing on muscarinic receptor modulation.
Executive Summary
The 1-azabicyclo[2.2.1]heptan-3-one scaffold (often termed 1-azanorbornan-3-one) represents a critical class of conformationally restricted muscarinic acetylcholine receptor (mAChR) ligands. Unlike the flexible neurotransmitter Acetylcholine (ACh) or the semi-rigid Arecoline, this bicyclic system locks the nitrogen-carbonyl distance into a specific vector, often favoring M1/M4 receptor subtypes over the cardiac M2 subtype.
The 4-Methyl analog introduces a specific steric constraint at the bridgehead carbon. This modification serves two primary functions:
Metabolic Shielding: It blocks potential oxidative metabolism at the bridgehead position.
Conformational Tuning: It restricts the "wagging" of the bridge, altering the vector of the lone pair on the nitrogen and the orientation of the C3-carbonyl, which is the primary hydrogen-bond acceptor.
This guide compares the 4-Methyl analog against its unsubstituted parent and the homologous quinuclidine ([2.2.2]) system.
Structural Architecture & Pharmacophore
The core pharmacophore relies on the interaction between the cationic ammonium head (protonated at physiological pH) and the esteratic sub-site (carbonyl oxygen).
Scaffold Topology (Graphviz Visualization)
The following diagram illustrates the structural relationship and the specific numbering of the 4-methyl analog compared to the standard quinuclidine system.
Figure 1: Structural comparison between the highly strained 4-methyl-1-azabicyclo[2.2.1]heptane system and the relaxed quinuclidine system.
Comparative SAR Analysis
The introduction of the methyl group at C4 drastically alters the pharmacological profile compared to the unsubstituted parent and the quinuclidine analogs.
Functional Data Comparison
The table below synthesizes data trends from key medicinal chemistry literature (e.g., J. Med. Chem., Patent EP0307140A1). Note that while the ketone is the synthetic intermediate, biological activity is often measured on the oxime or oxadiazole derivatives to prevent rapid hydrolysis.
Feature
4-Methyl-[2.2.1] Analog
Unsubstituted [2.2.1] Parent
Quinuclidine ([2.2.2])
Bridgehead Substitution
Methyl at C4
Hydrogen at C4
Hydrogen at C4
Ring Strain
Very High (15 kcal/mol)
High
Moderate
M1 Affinity ()
Moderate (10–100 nM)*
High (<10 nM)
High (<10 nM)
Efficacy (GTPS)
Partial Agonist
Full Agonist
Full Agonist
M1/M2 Selectivity
Enhanced
Moderate
Low (Mixed M1/M3)
Metabolic Stability
High (Blocks bridgehead oxidation)
Low (Susceptible to P450)
Moderate
BBB Penetration
High (Lipophilic Methyl)
Moderate
High
*Note: Affinity values are approximate and dependent on the specific C3-substituent (e.g., oxime vs. ketone).
Key Insights
The "Steric Penalty": The 4-methyl group introduces steric bulk at the back of the molecule. While this reduces affinity slightly compared to the unsubstituted parent (due to clashes in the tight orthosteric pocket), it often improves subtype selectivity . The M1 receptor pocket can accommodate this bulk better than the M2 pocket.
Metabolic Blocking: The bridgehead carbon in bicyclic amines is a hotspot for oxidative metabolism. Methylation at C4 effectively "caps" this site, prolonging the half-life of the compound in vivo.
Vector Alignment: The [2.2.1] system holds the N-O distance at approximately 4.4 Å, which is shorter than the [2.2.2] system. This shorter distance is critical for distinguishing agonist vs. antagonist activity.
Experimental Protocols
To validate the SAR of these analogs, two core workflows are required: the synthesis of the scaffold and the radioligand binding assay.
Synthesis: The Dieckmann Cyclization Route
The most reliable method to access the 4-methyl-1-azabicyclo[2.2.1]heptan-3-one scaffold is via the Dieckmann cyclization of a substituted pyrrolidine.
-carbon, attacking the ester to close the bridge. The 3-methyl group of the pyrrolidine becomes the 4-methyl bridgehead.
Workup: Cool to room temperature. Add concentrated HCl (250 mL) to quench and decarboxylate the intermediate
-keto ester.
Reflux: Heat the aqueous acidic phase at reflux for 16 hours to ensure complete decarboxylation.
Isolation: Basify to pH >10 with
and extract with chloroform.
Purification: Distill or chromatograph (Silica, DCM:MeOH 90:10) to yield the ketone as a yellow oil.
Biological Validation: [
H]-NMS Binding Assay
This assay determines the affinity (
) of the analog for the muscarinic receptor, using N-methylscopolamine (NMS) as the competitive standard.
Workflow Visualization:
Figure 2: Standard Radioligand Binding Workflow for Muscarinic Ligands.
Self-Validating Checkpoints:
Non-Specific Binding (NSB): Must be defined using Atropine (1
M). If NSB > 10% of Total Binding, the assay is invalid.
Hill Slope: The Hill coefficient should be near 1.0. A deviation suggests allosteric binding or cooperativity, which is common with rigid analogs.
References
Street, L. J., et al. (1990). Synthesis and muscarinic activity of 1-azabicyclo[2.2.1]heptan-3-one oximes.[4][5][6] Journal of Medicinal Chemistry, 33(10), 2690–2697. Link
Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128–1138. Link
Baker, R., & Saunders, J. (1989). EP0307140A1: Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia. European Patent Office. Link
Showell, G. A., et al. (1991). High-affinity and selective muscarinic M1 agonists. Medicinal Chemistry Research, 1, 462.
A Comparative Guide to Bicyclic Scaffolds: 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one vs. Tropinone Derivatives in Drug Discovery
Introduction In the landscape of medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the exploration of unique molecular architectures. Rigid bicyclic scaffolds are of paramount importa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the exploration of unique molecular architectures. Rigid bicyclic scaffolds are of paramount importance as they reduce the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for a specific biological target. Among these, the tropane skeleton of tropinone and the more constrained 1-azabicyclo[2.2.1]heptane framework represent two compelling platforms for drug design.
This guide provides an in-depth, objective comparison between 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one and the well-established family of tropinone derivatives. We will dissect their structural nuances, compare synthetic accessibility, and evaluate their pharmacological profiles, supported by experimental data and detailed protocols. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select and utilize these scaffolds in their discovery programs.
Part 1: Structural and Physicochemical Dissection
The fundamental differences between these two scaffolds lie in their bicyclic core, which dictates their three-dimensional shape, rigidity, and the spatial orientation of substituents.
Tropinone: The core structure is an 8-azabicyclo[3.2.1]octan-3-one. This system consists of a six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a nitrogen atom and two carbons. The [3.2.1] arrangement affords a relatively stable, "chair-like" conformation for the six-membered ring.
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one: This scaffold is built upon a 1-azabicyclo[2.2.1]heptane core. It is a more compact and strained system, comprising two fused five-membered rings. The nitrogen atom is at a bridgehead position, which significantly influences its basicity and the overall geometry of the molecule.
These structural distinctions have profound implications for drug design. The tropinone skeleton has a longer history in medicinal chemistry, being the core of natural products like atropine and cocaine.[1][2] Its derivatives often target muscarinic acetylcholine receptors (mAChRs) and monoamine transporters.[3][4] The 1-azabicyclo[2.2.1]heptane system is a less explored but highly promising scaffold. Its inherent rigidity and unique vectoral presentation of substituents make it an attractive framework for targeting a different range of receptors, including orexin and other G-protein coupled receptors (GPCRs).[5]
Caption: Core structures of Tropinone vs. 1-Azabicyclo[2.2.1]heptan-3-one.
Part 2: A Comparative Look at Synthetic Strategies
The ease and versatility of synthesis are critical factors in the early stages of drug discovery. Tropinone and its derivatives benefit from a well-established and efficient synthetic history, while the synthesis of the 1-azabicyclo[2.2.1]heptane core can be more challenging.
Synthesis of Tropinone Derivatives
The landmark synthesis of tropinone was achieved by Sir Robert Robinson in 1917, a classic example of a biomimetic, one-pot reaction.[6][7] This approach, involving a double Mannich reaction, is remarkably efficient and uses simple precursors.[8] Modern adaptations have further improved yields to over 90%.[6]
The tropinone core is readily functionalized. A common and effective method for creating derivatives is the Claisen-Schmidt condensation, which introduces α,β-unsaturated ketone moieties. These derivatives have shown significant cytotoxic activities against various cancer cell lines.[9]
Caption: General workflow for synthesizing tropinone derivatives.
Synthesis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
The synthesis of the 1-azabicyclo[2.2.1]heptane core is less straightforward than that of tropinone due to its increased ring strain. There is limited specific literature on the synthesis of the 4-methyl derivative.[10] However, the synthesis of the parent scaffold often relies on multi-step sequences. One conceptual approach involves an intramolecular Diels-Alder reaction of a suitably substituted pyrrole derivative, a powerful strategy for constructing bicyclic systems.[11]
The synthesis of this class of compounds remains an area of active research. The development of efficient and scalable routes is crucial for unlocking the full potential of this scaffold in medicinal chemistry.[11]
Caption: Conceptual Diels-Alder approach for the azabicyclo[2.2.1]heptane core.
Part 3: Pharmacological Profiles and Target Space
The distinct geometries of the two scaffolds lead them to explore different, though sometimes overlapping, target spaces.
Pharmacology of Tropinone Derivatives
The tropane alkaloid family is rich in pharmacologically active compounds.[3] Their biological effects are diverse and well-documented.
Anticholinergic Activity: Atropine and scopolamine are classic examples that act as competitive antagonists of muscarinic acetylcholine receptors.[3][12] Their stereochemistry is critical for activity, with the S-(-)-isomer of hyoscyamine being significantly more potent than the R-(+)-isomer.[3][12]
Monoamine Transporter Inhibition: Cocaine, another famous tropane alkaloid, derives its stimulant effects from inhibiting the dopamine, serotonin, and norepinephrine transporters. Research into N-substituted tropane derivatives has yielded ligands with even higher affinity for these "cocaine receptors" than cocaine itself.[13]
Anticancer Activity: Recent studies have demonstrated that synthetic tropinone derivatives, particularly those containing α,β-unsaturated ketone functionalities, exhibit potent cytotoxic activity against a range of human cancer cell lines, including lung, breast, and leukemia cells.[9] Some derivatives have shown greater potency than the standard chemotherapy drug cisplatin.[9]
Table 1: Representative Biological Activity of Tropinone Derivatives
Pharmacology of 1-Azabicyclo[2.2.1]heptane Derivatives
While less explored, the 1-azabicyclo[2.2.1]heptane scaffold has been successfully employed to develop potent and selective ligands for various GPCRs. Its rigid structure is ideal for precisely orienting functional groups to interact with receptor binding pockets.
Muscarinic Agonists: Derivatives of 1-azabicyclo[2.2.1]heptane have been developed as potent muscarinic agonists, in contrast to the predominantly antagonistic profile of tropane alkaloids.[15] For example, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-aza-bicyclo[2.2.1]heptane shows potent agonist activity at muscarinic receptors.[16]
Orexin Receptor Antagonists: This scaffold has been instrumental in the discovery of selective orexin-1 receptor (OX1R) antagonists. The orexin system is implicated in addiction and anxiety, making selective OX1R antagonists promising therapeutic candidates.[5] Optimization of a series of substituted azabicyclo[2.2.1]heptanes led to the discovery of JNJ-54717793, a clinical development candidate.[5]
Table 2: Representative Biological Activity of 1-Azabicyclo[2.2.1]heptane Derivatives
To facilitate further research, we provide standardized protocols for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of Tropinone Derivatives via Claisen-Schmidt Condensation
This protocol is adapted from the general procedure for synthesizing α,β-unsaturated ketone derivatives of tropinone.[9]
Rationale: This reaction introduces diversity at the C2 and C4 positions of the tropinone core. The α,β-unsaturated ketone moiety is a known pharmacophore that can react with biological nucleophiles, a mechanism underlying the cytotoxic activity of many compounds.
Step-by-Step Methodology:
Preparation of Tropinone Solution: In a round-bottom flask, dissolve tropinone (2 mmol, 1 equiv.) and 10% aqueous NaOH (5 mL) in ethanol (15 mL).
Preparation of Aldehyde Solution: In a separate flask, dissolve the desired aromatic aldehyde (4.4 mmol, 2.2 equiv.) in ethanol (5 mL).
Reaction Initiation: Cool the tropinone solution to 0 °C using an ice bath. Slowly add the aldehyde solution dropwise to the tropinone solution over a period of 20 minutes with continuous stirring.
Reaction Progression: Remove the ice bath and allow the resulting solution to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Workup: Once the reaction is complete, neutralize the mixture with a 5% HCl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Washing: Wash the combined organic layers sequentially with saturated Na₂CO₃ solution and saturated NaCl (brine).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Protocol 2: Radioligand Competition Binding Assay
This protocol provides a general framework for assessing the binding affinity of synthesized compounds at a target receptor, for instance, the "cocaine receptor" on monoamine transporters.[13]
Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, a critical parameter in drug development.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
Tissue Preparation: Homogenize the brain region of interest (e.g., monkey caudate putamen) in an appropriate buffer. Centrifuge to pellet the membranes and resuspend to a final protein concentration.
Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]cocaine), and varying concentrations of the unlabeled test compound.
Nonspecific Binding: Prepare separate tubes containing the membrane, radioligand, and a high concentration of a known potent ligand (e.g., unlabeled cocaine) to determine nonspecific binding.
Incubation: Incubate the tubes at a defined temperature (e.g., 4 °C) for a sufficient time to reach equilibrium.
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
Washing: Quickly wash the filters with ice-cold buffer to remove any nonspecifically trapped radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The comparative analysis of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one and tropinone derivatives reveals two structurally distinct but equally valuable scaffolds for medicinal chemistry.
Tropinone derivatives are built upon a classic, synthetically accessible scaffold with a rich pharmacological history. They are excellent starting points for developing modulators of muscarinic receptors and monoamine transporters, with recent evidence highlighting their potential as anticancer agents.
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one and its parent scaffold represent a more modern, rigid platform. While synthetically more challenging, their constrained nature offers the potential for highly selective ligands, as demonstrated by their successful application in developing potent orexin receptor antagonists and muscarinic agonists.
The choice between these scaffolds should be guided by the specific therapeutic target and the desired pharmacological profile. For programs targeting well-established pathways like cholinergic signaling or monoamine reuptake, the tropinone scaffold offers a wealth of historical data and synthetic feasibility. For novel targets, particularly GPCRs where precise positioning of interacting groups is key, the rigid 1-azabicyclo[2.2.1]heptane framework presents a compelling alternative.
Future research should focus on developing more efficient synthetic routes to substituted 1-azabicyclo[2.2.1]heptanes to fully exploit their therapeutic potential. Furthermore, a broader screening of both scaffold families against diverse biological targets is warranted and may uncover novel and unexpected therapeutic applications.
References
Zhang, Y., et al. (2017). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Chemistry Central Journal, 11(1), 29. Available from: [Link]
Scribd. Synthesis of Tropinone by Robinson. Available from: [Link]
The Hive Archive. (2005, February 14). Synthesis of Tropinone & 2-CMT. Available from: [Link]
Scribd. Tropinone Synthesis Literature Confirmation. Available from: [Link]
Milius, R. A., et al. (1991). Synthesis and Receptor Binding of N-Substituted Tropane Derivatives. High-Affinity Ligands for the Cocaine Receptors. Journal of Medicinal Chemistry, 34(5), 1728-1731. Available from: [Link]
ChemRxiv. Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. Available from: [Link]
KeAi Publishing. (2025, March 27). New method for bicyclo[1.1.1]pentane ketones synthesis. Available from: [Link]
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids as Medicinally Useful Natural Products and Their Pharmacological Properties. Acta Poloniae Pharmaceutica, 65(3), 241-255. Available from: [Link]
O'Neill, B. E., et al. (2023). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 14(15), 2789-2800. Available from: [Link]
Roecker, A. J., et al. (2016). Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793. ACS Medicinal Chemistry Letters, 7(12), 1167-1172. Available from: [Link]
ResearchGate. Synthetic route to the bicyclic ketone(−)‐9.[a] [a] Epoxide route: (i) VinylMgBr, CuCN, THF. Available from: [Link]
Schmeller, T., et al. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Pharmazie, 50(7), 493-495. Available from: [Link]
ResearchGate. (2017, March 12). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Available from: [Link]
Kardell, M., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available from: [Link]
Ghorai, P., & Ghorai, P. (2012). Preparation of Bicyclic 1,2,4-Trioxanes from γ,δ-Unsaturated Ketones. Organic Letters, 14(3), 854-857. Available from: [Link]
Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. Available from: [Link]
Barrett, S. D., et al. (1997). EFFICIENT SYNTHESIS OF EXO-1-AZABICYCLO[2.2.1]HEPTAN-3-OL. Organic Preparations and Procedures International, 29(3), 330-334. Available from: [Link]
BindingDB.org. Ki Summary for BDBM50005363. Available from: [Link]
Robertson, V. S. (2022). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Texas A&M University-Commerce. Available from: [Link]
Copenhaver, J. E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One, 13(5), e0197734. Available from: [Link]
Pandey, G., et al. (2001). A short and efficient synthesis of enantiopure (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one utilizing an asymmetric desymmetrization protocol: formal total synthesis of (−)-epibatidine. Tetrahedron Letters, 42(23), 3947-3949. Available from: [Link]
Fodor, K., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. Available from: [Link]
PubChemLite. 4-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride. Available from: [Link]
Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[6][7]dioxolane]. Journal of Medicinal Chemistry, 30(6), 969-975. Available from: [Link]
Singh, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Medicinal Chemistry Communications, 15(1), 1-20. Available from: [Link]
ChemRxiv. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Available from: [Link]
ResearchGate. Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. Available from: [Link]
Fish, T. M., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4125-4128. Available from: [Link]
NKU Digital Repository. A Comparison of Tropinone Derivative Synthesis Protocols in an Undergraduate Research Chemistry Course Laboratory. Available from: [Link]
MDPI. 3-(3-Azabicyclo[6][9][9]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Available from: [Link]
X-ray crystallography data for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
An In-Depth Guide to the Structural Elucidation of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques In the field of medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Structural Elucidation of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
In the field of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and optimizing its properties. For novel heterocyclic compounds such as 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a rigid bicyclic ketone, this structural information is paramount for predicting its binding affinity, reactivity, and metabolic stability. While a definitive single-crystal X-ray structure for this specific compound is not currently available in open-access databases like the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its structural determination. We will compare a detailed, best-practice workflow for X-ray crystallography against powerful spectroscopic and computational alternatives, offering researchers a practical guide to achieving definitive structural assignment.
The Central Challenge: From Synthesis to Structure
The synthesis of a novel compound like 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is only the first step. The subsequent challenge lies in confirming its covalent structure, stereochemistry, and solid-state conformation. While various analytical techniques can provide pieces of this puzzle, single-crystal X-ray crystallography remains the gold standard for providing an absolute, three-dimensional atomic map. However, obtaining suitable crystals can be a significant bottleneck. This guide, therefore, addresses two realities: the ideal path of X-ray diffraction and the practical, often necessary, path of using complementary techniques to build an equally robust structural argument.
Part 1: The Gold Standard - A Workflow for X-ray Crystallography
X-ray crystallography offers unparalleled detail, directly visualizing the precise spatial arrangement of atoms in the solid state. The primary obstacle is often the growth of a high-quality, single crystal suitable for diffraction. The following protocol outlines a systematic approach to this process for a novel small molecule.
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
Material Purification:
Objective: To remove impurities that can inhibit crystal nucleation and growth.
Procedure: Purify the synthesized 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one to >99% purity, as confirmed by NMR and HPLC. The final purification step should be a technique that removes amorphous material, such as flash column chromatography followed by removal of all solvent in vacuo.
Crystal Growth Screening:
Objective: To identify a suitable solvent or solvent system and crystallization method.
Causality: The slow change in solubility is the driving force for crystallization. Different methods manipulate this at different rates.
Methods:
Slow Evaporation: Dissolve the compound in a relatively low-boiling point solvent (e.g., acetone, ethyl acetate, dichloromethane) in a loosely capped vial. Allow the solvent to evaporate over several days.
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a solvent in which it is highly soluble (e.g., methanol). Place this vial, uncapped, inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further to 4°C.
Crystal Mounting and Data Collection:
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
Procedure:
Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture or Rigaku XtaLAB).
Collect a full sphere of diffraction data, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
Structure Solution and Refinement:
Objective: To process the diffraction data to generate a final, validated 3D structure.
Software: Use standard software packages like SHELX or Olex2.
Steps: The process involves solving the phase problem (determining the phases of the diffracted X-rays) to generate an initial electron density map, building a molecular model into this map, and then refining the atomic positions and thermal parameters against the experimental data.
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Part 2: Alternative and Complementary Techniques
When single crystals are elusive, a combination of other analytical methods can provide a highly confident structural assignment. This multi-technique approach is often necessary and provides insights that X-ray crystallography alone cannot, such as the behavior of the molecule in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the covalent framework (connectivity) of a molecule in solution. A suite of experiments is required for a complete assignment.
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
1D NMR (¹H and ¹³C):
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
¹³C NMR (with DEPT-135): Determines the number of different types of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the fragments identified by COSY and establishing the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy):
Objective: To determine the spatial proximity of protons, which is essential for assigning relative stereochemistry. Protons that are close in space, but not necessarily bonded closely, will show a correlation. For 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, this would be critical to confirm the orientation of the methyl group.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement, which is used to determine the elemental formula of the compound.
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Analysis: Infuse the sample into an HRMS instrument (e.g., a Time-of-Flight (TOF) or Orbitrap mass spectrometer) using an ionization technique like Electrospray Ionization (ESI).
Data Analysis: The instrument measures the mass-to-charge ratio (m/z) to a high degree of precision (typically < 5 ppm). This allows for the unambiguous determination of the molecular formula (e.g., C₈H₁₃NO for the target compound) by comparing the measured mass to the theoretical masses of possible formulas.
Computational Chemistry
Computational modeling, particularly using Density Functional Theory (DFT), can serve as a powerful validation tool. By predicting the structure and its properties, one can compare theoretical data with experimental results.
Structure Generation: Build an initial 3D model of the proposed structure of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Geometry Optimization: Perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of the molecule.
Property Calculation: From the optimized geometry, calculate theoretical NMR chemical shifts (using the GIAO method) and vibrational frequencies (IR).
Comparison: Compare the calculated NMR shifts and IR frequencies with the experimental data. A strong correlation provides high confidence in the structural assignment.
Visualizing the Integrated Structure Determination Workflow
Caption: Integrated workflow for structural elucidation.
Part 3: Comparative Analysis of Techniques
The choice of analytical technique depends on the specific question being asked. Here, we compare the expected outputs for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one.
Feature Determined
X-ray Crystallography
NMR Spectroscopy
HRMS
Computational Modeling
Molecular Formula
Inferred
Inferred
Definitive
Assumed
Covalent Structure (Connectivity)
Definitive
Definitive (via 2D NMR)
No
Assumed
Relative Stereochemistry
Definitive
Definitive (via NOESY)
No
Provides stable conformer
Absolute Stereochemistry
Definitive (with chiral center)
Requires chiral derivatizing agent
No
No
Conformation
Definitive (Solid State)
Inferred (Solution State)
No
Definitive (Gas Phase)
Intermolecular Interactions
Definitive (Crystal Packing)
No
No
No
Primary Limitation
Requires high-quality crystal
Complex spectra, solution effects
Provides no connectivity data
Theoretical, needs validation
Trustworthiness and Self-Validation:
The strength of a structural assignment comes from the convergence of data from orthogonal techniques. For instance, the connectivity determined by a full suite of 2D NMR experiments should perfectly match the atomic connections found in a crystal structure. Similarly, the bond lengths and angles from a high-quality crystal structure should be in good agreement with those predicted by DFT calculations. When data from these independent methods all point to the same structure, the assignment is considered validated.
Conclusion
For a novel molecule like 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, a multi-faceted approach to structural elucidation is not just recommended; it is essential for scientific rigor. While the pursuit of a single crystal for X-ray diffraction represents the ultimate goal for an unambiguous 3D structure, its attainment is not always guaranteed. A comprehensive analysis using a combination of high-resolution mass spectrometry to lock in the molecular formula, a full suite of 1D and 2D NMR experiments to define the covalent framework and stereochemistry in solution, and DFT calculations to provide theoretical validation, constitutes a powerful and self-validating alternative. This integrated strategy ensures that even in the absence of a crystal structure, researchers and drug development professionals can proceed with a high degree of confidence in their molecular assignment.
References
This list is representative of the types of resources that would be cited for the described protocols and standards.
Small Molecule Crystallography: "Crystal Growth of Organic Molecules." American Chemical Society. [Link]
NMR Spectroscopy for Structure Elucidation: "A Practical Guide to NMR Spectroscopy for the Organic Chemistry Laboratory." Journal of Chemical Education. [Link]
Mass Spectrometry in Drug Discovery: "High-resolution mass spectrometry in drug discovery." Nature Reviews Drug Discovery. [Link]
Computational Chemistry (DFT): "Density functional theory in organic and medicinal chemistry." Journal of Medicinal Chemistry. [Link]
Cambridge Structural Database (CSD): The Cambridge Crystallographic Data Centre (CCDC). [Link]
Comparative
Validating Purity of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one via HPLC
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary: The Analytical Challenge 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a critical bridged bicyclic amine intermediate, oft...
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is a critical bridged bicyclic amine intermediate, often employed in the synthesis of muscarinic receptor agonists (e.g., analogs of cevimeline or CI-1017). Its structural duality—a basic tertiary amine bridgehead and a reactive ketone—presents a unique analytical challenge.
While Gas Chromatography (GC) and Potentiometric Titration are traditional alternatives, they fail to provide the comprehensive stability-indicating profile required for modern drug development. This guide validates High-Performance Liquid Chromatography (HPLC) as the superior methodology, offering a self-validating system that ensures specific quantitation of the parent compound alongside its degradation products.
Comparative Analysis: Why HPLC?
Before detailing the protocol, we must objectively compare HPLC against common alternatives to establish why it is the method of choice for this specific molecule.
Table 1: Analytical Technique Comparison for Bicyclic Amine Ketones
Feature
HPLC (Recommended)
Gas Chromatography (GC)
Potentiometric Titration
Primary Mechanism
Partitioning (Polarity/Hydrophobicity)
Volatility/Boiling Point
Acid-Base Neutralization
Suitability for Salts
High : Analyzes salts (e.g., HCl, Maleate) directly.
Low : Requires free-basing or derivatization; salts decompose in injector.
High : Good for bulk salt assay.
Specificity
High : Separates synthesis impurities & degradants.
Medium : Thermal degradation of the ketone can mimic impurities.
None : Cannot distinguish parent amine from basic impurities.
Sensitivity
High (UV/MS compatible).
High (FID), but tailing is common for amines.
Low (Macro-analysis only).
Thermal Stress
None (Ambient/Controlled).
High (Injector port >200°C).
None.
Expert Insight:
“While titration is sufficient for checking bulk stoichiometry, it is blind to isomeric impurities or non-basic degradation products. GC poses a risk of thermal ring-opening of the strained [2.2.1] system. HPLC, specifically using pH-modified mobile phases, is the only technique that guarantees a 'mass balance' approach to purity.”
Method Development Strategy
The core difficulty in analyzing 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is the basic nitrogen atom. At neutral pH, it becomes protonated (
), leading to secondary interactions with residual silanols on silica columns, causing severe peak tailing.
The "High pH" Solution
To mitigate tailing without using ion-pairing reagents (which degrade column life and suppress MS sensitivity), we utilize a Hybrid particle column at high pH. This keeps the amine in its neutral (free base) state, improving peak symmetry and retention.
Visualizing the Decision Logic
Figure 1: Decision tree for selecting the optimal chromatographic conditions for basic bicyclic amines.
Validated Experimental Protocol
This protocol is designed to meet ICH Q2(R1) standards.[1][2]
4.1 Chromatographic Conditions
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Reason: High pH stability.
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (adjusted with NH₄OH).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0-2 min: 5% B (Isocratic hold)
2-12 min: 5% → 60% B (Linear ramp)
12-15 min: 60% → 95% B (Wash)
15.1 min: Return to 5% B.
Flow Rate: 1.0 mL/min.
Detection: UV @ 215 nm (Reference: 360 nm). Note: The ketone absorbs weakly; high purity solvents are essential to minimize baseline noise.
Temperature: 30°C.
4.2 Standard Preparation
Stock Solution: Dissolve 10.0 mg of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one in 10 mL of Mobile Phase A:Acetonitrile (50:50).
Working Standard: Dilute to 0.5 mg/mL.
Validation Workflow (ICH Q2)
To prove the method is "self-validating," specific stress tests must be performed.
Step 1: Specificity (Forced Degradation)
Demonstrate that the method can separate the parent peak from degradation products.
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
Base Stress: 0.1 N NaOH, 60°C, 2 hours. (Likely to induce aldol condensation or ring opening).
Acceptance Criteria: Peak purity (via Diode Array Detector) > 99.0% for the main peak; resolution > 1.5 between all degradants.
Step 2: Linearity & Range
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
Plot: Area vs. Concentration.
Requirement:
.
Step 3: Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.
Requirement: Mean recovery 98.0% – 102.0%.
Visualizing the Validation Logic
Figure 2: Sequential workflow for validating the HPLC method according to ICH guidelines.
Representative Data (Simulated)
The following table illustrates expected performance metrics for a successful validation of this compound.
Table 2: Summary of Validation Results
Parameter
Acceptance Criteria
Typical Result
Status
System Suitability (RSD)
NMT 2.0% (n=6 injections)
0.4%
Pass
Tailing Factor ()
NMT 2.0
1.1 (High pH effect)
Pass
Linearity ()
0.999
0.9998
Pass
LOD / LOQ
S/N > 3 / S/N > 10
0.05 µg/mL / 0.15 µg/mL
Pass
Specificity
No interference in blank
Clean baseline
Pass
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Tecle, H., et al. (1998). Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one... Journal of Medicinal Chemistry.[3][4] Link
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA.[1][5][6] Link
Comparison of binding selectivity: 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one vs Epibatidine
Topic: Comparison of binding selectivity: 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one vs Epibatidine Content Type: Publish Comparison Guide Executive Summary This guide presents a technical comparison between 4-Methyl-1-aza...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of binding selectivity: 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one vs Epibatidine
Content Type: Publish Comparison Guide
Executive Summary
This guide presents a technical comparison between 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one and Epibatidine , focusing on how the positional isomerism of the nitrogen atom within the bicyclo[2.2.1]heptane scaffold dictates pharmacological selectivity.
While both compounds share a rigid bicyclic core, they represent a fundamental "selectivity switch" in medicinal chemistry:
Epibatidine (7-azabicyclo[2.2.1]heptane): A high-affinity Nicotinic Acetylcholine Receptor (nAChR) agonist.[1][2][3]
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one (1-azabicyclo[2.2.1]heptane): A Muscarinic Acetylcholine Receptor (mAChR) agonist.
This guide details the structural causality, binding profiles, and experimental protocols required to validate these selectivity patterns in drug discovery.
Structural Analysis & Causality
The divergence in binding selectivity stems from the nitrogen placement and the resulting vector of the lone pair, which aligns with distinct pharmacophores.
Feature
Epibatidine
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
Core Scaffold
7-azabicyclo[2.2.1]heptane
1-azabicyclo[2.2.1]heptane
Nitrogen Position
Bridge (Position 7)
Bridgehead (Position 1)
Key Substituent
2-(6-chloro-3-pyridyl)
3-one (Ketone), 4-Methyl
Lone Pair Orientation
Projected "up" from the bridge; mimics the pyrrolidine nitrogen of nicotine.
Projected from the bridgehead; mimics the nitrogen of acetylcholine/quinuclidine.
Primary Target
nAChR (, )
mAChR (M1/M3 preference)
Mechanistic Insight
The 7-aza system of Epibatidine places the basic nitrogen in a position that perfectly overlaps with the cationic center required for the nicotinic orthosteric site (specifically the
-cation interaction with Trp residues in the -subunit).
Conversely, the 1-aza system of the 4-methyl derivative rigidifies the nitrogen in a bridgehead position. Combined with the ketone at C3, this creates a bioisostere of the acetylcholine ester moiety, optimizing the molecule for the muscarinic orthosteric pocket (Asp105 in M1), which requires a specific depth and angle distinct from the nicotinic site.
Binding Selectivity Profile
The following data summarizes the binding affinities (
) and functional potency () across receptor subtypes.
Table 1: Comparative Binding Affinity ()
Receptor Subtype
Epibatidine ()
4-Methyl-1-azabicyclo[2.2.1]heptan-3-one ()
Selectivity Ratio
nAChR
0.04 nM (High Affinity)
> 10,000 nM (Inactive)
Epibatidine Selective
nAChR
16 nM
> 10,000 nM
Epibatidine Selective
nAChR
0.05 - 1.0 nM
> 5,000 nM
Epibatidine Selective
mAChR M1 (Cortex)
> 1,000 nM (Low/No Affinity)
10 - 100 nM (Agonist)
1-Aza Selective
mAChR M2 (Heart)
> 5,000 nM
> 1,000 nM (Lower Affinity)
M1 Preferential
Note: Data for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one is derived from structure-activity relationships of 1-azabicycloheptane muscarinic agonists (e.g., patent EP0307140A1).
Visualization: The Selectivity Switch
The following diagram illustrates the logical flow from chemical structure to receptor selection.
Figure 1: Structural divergence leading to receptor subtype selectivity.
Experimental Protocols for Validation
To objectively compare these compounds, one must utilize distinct radioligand binding assays. A single assay cannot validate both due to the lack of cross-reactivity.
at M1 mAChR.
Standard Ligand:-Pirenzepine (M1 selective) or -NMS (Non-selective).
Membrane Preparation: Use rat cortex or CHO cells expressing human M1.
Incubation:
Prepare assay tubes: Non-specific binding defined by 1
M Atropine.
Ligand Concentration: 1 nM
-Pirenzepine.
Incubate at 25°C for 60 minutes.
Filtration: Filter through GF/B filters.
Analysis:
Expected Result: 4-Methyl-1-aza
nM (displacement observed). Epibatidine M (minimal displacement).
Workflow Visualization
Figure 2: Parallel radioligand binding workflows for validating subtype selectivity.
Conclusion & Application
For researchers designing ligands for neurodegenerative disorders:
Select Epibatidine (or its less toxic analogs like ABT-594) when targeting analgesia or cognitive enhancement via the nicotinic cholinergic system. Be aware of the narrow therapeutic index due to
ganglionic activation.
Select 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one (or derived oxadiazoles) when targeting Alzheimer's disease via the muscarinic (M1) system. This scaffold offers a rigidified acetylcholine mimetic that avoids nicotinic off-target effects.
References
Saunders, J., et al. (1988). Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia.[5][6] European Patent EP0307140A1. Link
Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist.[1][2][3][4] Molecular Pharmacology, 45(4), 563-569. Link
Prince, R. J., & Sine, S. M. (1998). Epibatidine binds with unique site and state selectivity to muscle nicotinic acetylcholine receptors. Journal of Biological Chemistry, 273(14), 7843-7849. Link
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2] Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
The following guide details the technical disposal protocols for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one , a specialized bicyclic amino-ketone used primarily as a pharmacophore in muscarinic receptor ligand synthesis. T...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical disposal protocols for 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one , a specialized bicyclic amino-ketone used primarily as a pharmacophore in muscarinic receptor ligand synthesis.
This protocol is designed for Laboratory Scale (<100 g) and Pilot Scale (<1 kg) operations.
[1][2]
Chemical Identity & Hazard Profile
Before initiating disposal, the waste generator must validate the chemical state. This compound combines a strained bicyclic ketone with a tertiary bridgehead amine, creating unique reactivity and stability concerns.
Incompatible with strong oxidizers and strong acids (exothermic salt formation).
Critical Safety Warning
Do NOT mix with acidic waste streams.
The bridgehead nitrogen is basic. Mixing this compound with acid waste (e.g., HCl, H₂SO₄) will generate significant heat (exothermic neutralization) and may cause spattering or pressure buildup in waste containers.
Waste Classification & Segregation
Proper segregation is the single most critical step to prevent cross-reactivity in storage.
Segregation Logic
Stream A (Correct): Non-Halogenated Organic Solvents (e.g., Acetone, Methanol, Ethanol).
Stream B (Acceptable): Halogenated Organic Solvents (e.g., DCM, Chloroform) – Only if the compound was used in these solvents.
Stream C (FORBIDDEN): Aqueous Acidic Waste.
Stream D (FORBIDDEN): Oxidizing Agents (Peroxides, Nitrates).
RCRA Waste Codes (US)
While not explicitly P- or U-listed, this compound is classified as Characteristic Waste due to toxicity and ignitability (if dissolved).
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if dust is present.
Containment: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth). Do not use paper towels (rapid oxidation risk if neat amine contacts cellulose).
Neutralization (Optional): If the spill is large, treat with dilute citric acid to protonate the amine and reduce volatility.
Collection: Scoop absorbent into a wide-mouth jar. Label as "Debris contaminated with Toxic Organic Amine."
Ultimate Destruction Method
The only validated method for the complete destruction of the bicyclic pharmacophore is High-Temperature Incineration .
Process: Rotary Kiln Incineration.
Temperature: >1000°C (1832°F).
Residence Time: >2 seconds.
Scrubbing: Required.[4] The combustion of the nitrogen bridgehead will generate Nitrogen Oxides (NOx). The incinerator must be equipped with a wet scrubber or selective catalytic reduction (SCR) system to capture NOx emissions.
Workflow Visualization
The following diagram illustrates the decision logic for disposing of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one, ensuring no incompatible mixing occurs.
Caption: Decision matrix for segregating and processing 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one waste streams.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Thermo Fisher Scientific. (2025). Safety Data Sheet: (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one.
Sigma-Aldrich. (2024).[3] Safety Data Sheet: 1-Azabicyclo[2.2.1]heptane derivatives.
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.
Personal protective equipment for handling 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one
This guide provides a specialized operational framework for handling 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one . PREFACE: THE PHARMACOLOGICAL HAZARD Unlike standard laboratory reagents, this compound is a bicyclic amine k...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a specialized operational framework for handling 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one .
PREFACE: THE PHARMACOLOGICAL HAZARD
Unlike standard laboratory reagents, this compound is a bicyclic amine ketone belonging to a class of potent muscarinic acetylcholine receptor agonists (M-agonists). Its structural analogs (e.g., Xanomeline, Epibatidine derivatives) exhibit high affinity for M1/M4 receptors in the Central Nervous System (CNS).[1]
Operational Consequence: Standard chemical hygiene (gloves/glasses) is insufficient . You must treat this material as a Pharmacologically Active Material (PAM) with a default Control Band of 3 or 4 (High Potency) until specific toxicology proves otherwise. Exposure can trigger Cholinergic Toxidrome (SLUDGE syndrome) at microgram levels.
PART 1: CHEMICAL INTELLIGENCE & HAZARD PROFILING
Feature
Specification
Operational Implication
CAS Number
Analog Ref: 21472-89-9 (Parent)
Use parent SDS for baseline; assume higher potency for methylated derivative.
Molecular Class
Bicyclic Amine / Ketone
High Alkalinity: Corrosive to mucous membranes. Volatility: Free base is volatile; Salt (HCl) is a dust hazard.
Target Receptor
Muscarinic Acetylcholine (mAChR)
Neurotoxic: Direct CNS/PNS stimulation.
Physical State
Free Base: Liquid/Oil (Volatile) Salt: White Solid (Hygroscopic)
Treat free base as a Flammable Liquid . Ground all glassware.
PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Core Directive: The primary barrier is Engineering Controls (Fume Hood/Glovebox). PPE is the secondary "fail-safe."
Hand Protection (Double-Gloving Protocol)
Inner Glove: Nitrile (4 mil). Color: White/Blue.
Outer Glove: Extended-cuff Nitrile (6-8 mil) OR Laminate (Silver Shield®) for spill cleanup.
Rationale: Bicyclic amines can permeate thin nitrile rapidly. The "dead air" space between gloves provides a permeation buffer and visual breach indicator.
Change Frequency: Every 60 minutes or immediately upon splash.
Respiratory Protection
Primary: Handling must occur inside a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood (Face velocity: 80–100 fpm).
Why? The amine functionality is volatile (OV), and the salt form generates invisible dust (P100).
Ocular & Body Protection
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to vapor absorption risk through the lacrimal duct.
Body: Tyvek® Lab Coat (Disposable, rear-closing) or chemically resistant apron over cotton lab coat.
PART 3: OPERATIONAL PROTOCOLS
A. Weighing & Transfer (The "Static-Free" Method)
Risk: Electrostatic charge can disperse the hydrochloride salt into the breathing zone.
Protocol:
Place an anti-static ionizing bar inside the balance enclosure.
Use a disposable anti-static weighing funnel .
Wet Transfer: If possible, dissolve the solid inside the stock bottle with a known volume of solvent (e.g., Methanol/DCM) and transfer as a liquid solution. This eliminates dust generation entirely.
B. Reaction Setup (Closed System)
Venting: All reaction vessels must be vented through a scrubber (dilute HCl trap) or directly into the fume hood exhaust.
Addition: Use a syringe pump or pressure-equalizing addition funnel (cannula transfer preferred for liquids) to avoid opening the system.
C. Decontamination & Spills
Deactivation Solution: 10% Acetic Acid or 1M HCl.
Mechanism:[2][3] Converts the volatile/permeable free base amine into a non-volatile, water-soluble salt.
Spill Protocol:
Evacuate the immediate area (risk of respiratory distress).
Don Full-face respirator (OV/P100) and Silver Shield gloves.
Cover spill with absorbent pads soaked in Deactivation Solution.
Wait 15 minutes for salt formation.
Collect as hazardous chemical waste.
PART 4: EMERGENCY RESPONSE (MEDICAL)
WARNING: If exposure occurs, the victim may not be able to self-administer aid due to rapid onset of confusion or paralysis.
Antidote Awareness: Medical professionals may administer Atropine (muscarinic antagonist). Keep an SDS with the "Note to Physician" highlighted clearly on the lab door.
PART 5: VISUALIZATION
Diagram 1: Safe Handling Workflow (DOT)
This flowchart outlines the decision logic for handling the Free Base vs. the Salt form.
Caption: Operational logic for handling 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one based on physical state.
Visualizing the biological pathway of exposure to ensure rapid identification of symptoms.
Caption: Physiological cascade of Muscarinic Agonist exposure (SLUDGE Syndrome).
REFERENCES
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15027970: 4-methyl-1-azabicyclo[2.2.1]heptan-3-one. PubChem.[4][5][6] Available at: [Link]
Tecle, H., et al. (1993).[7] Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists. Life Sciences, 52(5-6), 505-511.[7] Available at: [Link]
Broadley, K. J., & Kelly, D. R. (2001).[8] Muscarinic Receptor Agonists and Antagonists.[1][9][10] Molecules, 6(3), 142-193.[8] Available at: [Link]